molecular formula C6H5F3N2 B112110 3-Amino-4-(trifluoromethyl)pyridine CAS No. 175204-80-5

3-Amino-4-(trifluoromethyl)pyridine

Cat. No.: B112110
CAS No.: 175204-80-5
M. Wt: 162.11 g/mol
InChI Key: DROFUWWORPKKSI-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethyl)pyridine is a valuable heterocyclic building block in discovery chemistry, designed for the synthesis of advanced compounds in agrochemical and pharmaceutical research. The strategic incorporation of the trifluoromethyl group is a well-established bioisosteric replacement in medicinal and agrochemistry . This moiety combines the strong electron-withdrawing effect and lipophilicity of the trifluoromethyl group with the hydrogen-bonding capability and metabolic stability of the pyridine ring, influencing a compound's conformation, biomolecular affinity, and physicochemical properties . The amino group at the 3-position provides a versatile handle for further functionalization, enabling the construction of complex molecular architectures. Trifluoromethylpyridine (TFMP) derivatives are prominently featured in numerous commercial agrochemicals, where they contribute to protecting crops from pests . Furthermore, the TFMP scaffold is a key structural motif in approved pharmaceutical and veterinary products, with many more candidates in clinical development, highlighting its significant and broad research value . This compound serves as a critical intermediate for researchers developing novel active ingredients with potential improved efficacy and unique biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)pyridin-3-amine
Source PubChem
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InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROFUWWORPKKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371046
Record name 3-Amino-4-(trifluoromethyl)pyridine
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Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-80-5
Record name 3-Amino-4-trifluoromethylpyridine
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Record name 3-Amino-4-(trifluoromethyl)pyridine
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Record name 3-Amino-4-(trifluoromethyl)pyridine
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Foundational & Exploratory

3-Amino-4-(trifluoromethyl)pyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)pyridine

Introduction

This compound is a fluorinated heterocyclic organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a substituted pyridine, it serves as a versatile synthetic intermediate or building block. The strategic placement of an amino (-NH₂) group and a trifluoromethyl (-CF₃) group on the pyridine ring imparts unique chemical properties that are highly sought after in modern chemical research and development.

The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties, lipophilicity, and metabolic stability of derivative molecules.[1] These characteristics are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates, often leading to enhanced binding affinity with biological targets and improved stability in vivo.[2] This guide provides a comprehensive overview of the chemical properties, safety information, synthesis, and applications of this compound for researchers and drug development professionals.

Chemical and Physical Properties

The properties of this compound have been compiled from various suppliers and databases. The quantitative data is summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 175204-80-5[1][2][3]
Molecular Formula C₆H₅F₃N₂[3][4]
Molecular Weight 162.12 g/mol [2][5]
Appearance Light yellow to yellow to orange solid powder or lump[1][2][5]
Melting Point 49-58 °C[1][2][5][6]
Boiling Point 63 °C @ 1.5 mmHg[1][4][6]
Density 1.368 ± 0.06 g/cm³[4]
Purity Typically ≥98%[1][3]
Solubility Soluble in Methanol[5]
Storage Room Temperature; recommended in a cool, dark, and dry place (<15°C)[1][3][5]

Safety and Handling

This compound is a chemical intermediate that must be handled with appropriate safety precautions in a laboratory setting. The following tables summarize the key GHS hazard information.

Table 2: GHS Hazard Statements

CodeStatement
H302 Harmful if swallowed.[5]
H315 Causes skin irritation.[5]
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Note: Data for closely related isomers sometimes includes H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), indicating that caution is warranted.

Table 3: GHS Precautionary Statements

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P264 Wash skin thoroughly after handling.[7]
P270 Do not eat, drink or smoke when using this product.[7]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[7]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
P302+P352 IF ON SKIN: Wash with plenty of water.[5]

Synthesis and Reactivity

The primary methods for synthesizing trifluoromethylpyridine (TFMP) derivatives involve either the construction of the pyridine ring from a trifluoromethyl-containing precursor or the modification of a pre-formed pyridine ring.[3] A common industrial route is the amination of a corresponding halogenated trifluoromethylpyridine.[8]

Example Experimental Protocol: Synthesis of an Amino-Trifluoromethylpyridine

While a specific, detailed protocol for the this compound isomer was not available in the searched literature, the following procedure for the synthesis of the related 2-amino-4-trifluoromethylpyridine from 2-chloro-4-trifluoromethylpyridine is described in patent EP0228846A1 and serves as a representative example of the synthetic methodology.[6][8]

Objective: To synthesize 2-amino-4-trifluoromethylpyridine via nucleophilic aromatic substitution.

Materials:

  • 2-chloro-4-trifluoromethylpyridine (14.5 g)

  • 28% aqueous ammonia (108 mL)

  • 200-mL autoclave

  • Standard laboratory glassware for filtration and drying

Procedure:

  • Charge a 200-mL autoclave with 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.[6][8]

  • Seal the autoclave and heat the mixture to 180°C. The internal pressure will rise to approximately 20 atm.[6][8]

  • Maintain the reaction at 180°C for 10 hours with stirring.[6][8]

  • After the reaction period, allow the autoclave to cool to room temperature.[6][8]

  • Vent any residual pressure and carefully open the vessel.

  • The product will have crystallized out of the solution. Collect the resultant crystals by filtration.[6][8]

  • Wash the collected crystals with water to remove any residual ammonia and salts.[6][8]

  • Dry the crystals thoroughly to yield the final product, 2-amino-4-trifluoromethylpyridine.[6][8] The reported yield for this process is 10.2 g.[8]

This method demonstrates a robust pathway for introducing an amino group onto a trifluoromethylpyridine scaffold via amination of a chloro-precursor under high temperature and pressure.

Applications in Research and Drug Development

This compound is a valuable building block for synthesizing more complex molecules with specific biological activities.[9] The trifluoromethylpyridine motif is a key structural feature in numerous active agrochemical and pharmaceutical ingredients.[2][10]

5.1 Role as a Pharmaceutical Intermediate: The presence of the CF₃ group often enhances metabolic stability and cell permeability of drug candidates.[11] The amino group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions, allowing for its incorporation into diverse molecular scaffolds.[9]

5.2 Use in Kinase Inhibitor Synthesis: A significant application of aminotrifluoromethylpyridines is in the development of kinase inhibitors for oncology.[12] Kinases are critical enzymes in cell signaling pathways, and their deregulation is a hallmark of many cancers.[5] For example, derivatives of 2-amino-4-(trifluoromethyl)pyridine have been used to synthesize potent pan-class I PI3K/mTOR inhibitors like Bimiralisib (PQR309).[12] In these structures, the aminopyridine moiety often forms crucial hydrogen bonds within the kinase's ATP-binding pocket, contributing to the inhibitor's potency and selectivity.[12]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis and application of this compound.

G reagent reagent start 3-Chloro-4-(trifluoromethyl)pyridine (Precursor) inv1 start->inv1 end This compound (Product) inv2 inv1->inv2 Ammonia (NH₃) High Temp/Pressure (e.g., 180°C, 20 atm) inv2->end

Caption: General synthesis workflow for aminotrifluoromethylpyridines.

G cluster_0 Chemical Synthesis cluster_1 Biological Application A 3-Amino-4- (trifluoromethyl)pyridine (Building Block) B Further Synthetic Steps (e.g., Coupling Reactions, Amide Formation) A->B Elaboration C Final Compound (e.g., Kinase Inhibitor) B->C Finalization D Biological Target (e.g., PI3K Kinase) C->D Inhibits E Signaling Pathway (e.g., PI3K/Akt/mTOR) D->E Regulates F Cellular Response (e.g., Inhibit Proliferation) E->F Controls

Caption: Role as a building block in drug discovery targeting a signaling pathway.

References

3-Amino-4-(trifluoromethyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Core Compound Properties

This document outlines the key molecular properties of 3-Amino-4-(trifluoromethyl)pyridine, a pyridine derivative of interest in organic synthesis and medicinal chemistry.

Data Presentation

The fundamental molecular data for this compound is summarized in the table below for quick reference.

PropertyValueCitations
Molecular Formula C6H5F3N2[1][2][3][4]
Molecular Weight 162.11 g/mol [2]
Monoisotopic Mass 162.04048 Da[3]
CAS Number 175204-80-5[1][5][2]

2. Physicochemical Information

  • Appearance: Solid, slightly pale yellow in color.[5]

  • Melting Point: 56 °C.[5]

  • Purity: Commonly available in purities of 97% to 98% or higher.[1][5][4]

3. Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis or specific reactions involving this compound are highly dependent on the target molecule or application. For researchers interested in utilizing this compound, it is recommended to consult peer-reviewed chemical literature and established synthetic methodologies for pyridine derivatives.

4. Logical Relationships and Visualization

The core request for a molecular formula and weight does not lend itself to the creation of a signaling pathway or experimental workflow diagram. However, to illustrate the structural relationship of the components of this compound, a basic structural hierarchy can be visualized.

Structural Hierarchy of this compound A This compound B Pyridine Ring A->B Core Structure C Amino Group (-NH2) A->C Substituent at C3 D Trifluoromethyl Group (-CF3) A->D Substituent at C4

Structural hierarchy of the compound.

References

physical and chemical properties of 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The presence of both an electron-donating amino group (-NH₂) and a potent electron-withdrawing trifluoromethyl (-CF₃) group on the pyridine ring imparts unique chemical properties, making it a valuable building block in the synthesis of complex molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the physical properties, chemical behavior, synthesis, and analysis of this compound.

Physical and Chemical Properties

This compound is typically a light yellow to orange solid at room temperature. Its core physical and chemical data are summarized below.

Data Summary

All quantitative data has been compiled into the following table for easy reference and comparison.

PropertyValueCitation(s)
IUPAC Name 4-(Trifluoromethyl)pyridin-3-amine[1]
CAS Number 175204-80-5[2]
Molecular Formula C₆H₅F₃N₂[2]
Molecular Weight 162.12 g/mol [2]
Appearance Light yellow to yellow to orange powder/solid/lump
Melting Point 49-58 °C
Boiling Point 63 °C @ 1.5 mmHg
Density (Predicted) 1.368 ± 0.06 g/cm³
Purity ≥98%[2]
Solubility Soluble in methanol and other common organic solvents
Storage Room temperature, in a cool, dark, dry, and well-ventilated place.[3]

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Data Summary
Analysis MethodExpected Observations
¹H NMR Pyridine Protons: Three signals in the aromatic region (approx. δ 6.5-8.5 ppm). The proton at C6 (adjacent to N) is expected furthest downfield. Amine Protons: A broad singlet (approx. δ 4.5-5.5 ppm), which is exchangeable with D₂O.
¹³C NMR Pyridine Carbons: Five signals in the aromatic region (approx. δ 110-160 ppm). The carbon bearing the CF₃ group (C4) will appear as a quartet due to ¹JCF coupling. Other carbons will show smaller couplings.
¹⁹F NMR A singlet for the -CF₃ group is expected (approx. δ -60 to -70 ppm relative to CFCl₃).
Infrared (IR) Spectroscopy N-H stretch: Two characteristic bands for the primary amine at ~3300-3500 cm⁻¹. C-F stretch: Strong, characteristic absorptions in the range of ~1100-1300 cm⁻¹. Aromatic C=C and C=N stretch: Bands in the ~1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) [M+H]⁺: m/z 163.04776. [M]⁺: m/z 162.03993. The fragmentation pattern will show the loss of typical fragments from the pyridine ring and substituents.[1]

Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its functional groups and the aromatic pyridine core.

  • Electronic Effects : The trifluoromethyl group at the C4 position is a powerful electron-withdrawing group. This effect deactivates the pyridine ring towards electrophilic aromatic substitution and significantly reduces the electron density on the nitrogen atom of the ring.

  • Nucleophilicity of the Amino Group : Concurrently, the -CF₃ group reduces the basicity and nucleophilicity of the adjacent C3-amino group. This decreased reactivity means that reactions involving the amine, such as amide couplings, may be sluggish and require more potent coupling reagents (e.g., HATU, PyBOP) or conversion of the carboxylic acid to a more reactive species like an acid chloride.[4]

  • Stability : The compound is stable under recommended storage conditions.[3] It should be stored away from heat, sources of ignition, and strong oxidizing agents.

The following diagram illustrates the key logical relationships governing the compound's reactivity.

G Reactivity Profile of this compound CF3 CF₃ Group (C4) NH2 NH₂ Group (C3) CF3->NH2 Reduces Basicity & Nucleophilicity PyRing Pyridine Ring CF3->PyRing Strongly Electron-Withdrawing (-I, -M effects) NH2->PyRing Electron-Donating (+M effect) Reactivity Overall Reactivity NH2->Reactivity Requires Stronger Reagents for Amide Coupling PyRing->Reactivity Deactivated towards Electrophilic Substitution

Caption: Electronic effects influencing the chemical reactivity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocol: Amination of 3-Chloro-4-(trifluoromethyl)pyridine

A common industrial route to synthesize aminopyridines is through the high-pressure amination of a corresponding halopyridine.[5]

Materials:

  • 3-Chloro-4-(trifluoromethyl)pyridine

  • Aqueous Ammonia (28-30%)

  • High-pressure autoclave reactor with stirring mechanism

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge a high-pressure autoclave reactor with 3-Chloro-4-(trifluoromethyl)pyridine (1.0 eq) and aqueous ammonia (10-20 eq).

  • Reaction Conditions: Seal the reactor and heat the mixture to 150-180°C with vigorous stirring. The internal pressure will rise significantly (e.g., to ~20 atm). Maintain these conditions for 10-12 hours.

  • Work-up: After the reaction period, cool the autoclave to room temperature. Carefully vent the reactor. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

Method 1: Recrystallization

  • Solvent Selection: Choose a suitable solvent system. A common choice for aminopyridines is a mixture of a polar solvent in which the compound is soluble when hot and a non-polar solvent in which it is less soluble when cold (e.g., ethanol/water, or ethyl acetate/hexane).

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent (or solvent mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Method 2: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a common starting point. The optimal eluent should be determined by Thin Layer Chromatography (TLC) analysis.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel. Load the dried silica onto the top of a prepared column. Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

The following diagram outlines the general experimental workflow from synthesis to a purified final product.

G start Start Materials: - 3-Chloro-4-(trifluoromethyl)pyridine - Aqueous Ammonia reaction High-Pressure Amination (Autoclave, 150-180°C) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude purification Purification crude->purification re_xtal Recrystallization purification->re_xtal Option 1 column Column Chromatography purification->column Option 2 pure_product Pure 3-Amino-4- (trifluoromethyl)pyridine re_xtal->pure_product column->pure_product analysis Analysis (NMR, MS, HPLC) pure_product->analysis

Caption: General workflow for synthesis and purification.

Analytical Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters for ¹H (16-32 scans) and proton-decoupled ¹³C (1024 or more scans) should be used.[6]

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr) from a concentrated solution in a volatile solvent.

  • Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% formic acid or ammonium formate to improve peak shape, is a suitable starting point for method development.[4]

  • Detection: UV detection at a wavelength where the compound shows strong absorbance (e.g., 254 nm).

Safety Information

As with any chemical reagent, proper safety precautions must be observed.

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.

Conclusion

This compound is a versatile chemical intermediate with distinct physical and chemical properties derived from its unique substitution pattern. Its reduced nucleophilicity presents challenges in synthesis that can be overcome with appropriate reaction conditions. The protocols and data presented in this guide offer a foundational resource for researchers utilizing this compound in the development of novel pharmaceuticals and agrochemicals.

References

Spectroscopic and Chemical Profile of 3-Amino-4-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 24, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-(trifluoromethyl)pyridine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and spectroscopic properties is essential. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols for acquiring this data are also provided, along with a visual representation of the general analytical workflow. The information herein is intended to support research and development activities by providing a core reference for the characterization of this compound.

Chemical and Physical Properties

This compound is a solid, slightly pale yellow compound with the molecular formula C₆H₅F₃N₂ and a molecular weight of 162.12 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with a strongly electron-donating amino group and a potent electron-withdrawing trifluoromethyl group, results in a unique electronic and spectroscopic profile.

PropertyValueSource
Molecular FormulaC₆H₅F₃N₂[1][2]
Molecular Weight162.12 g/mol [1][2]
Physical StateSolid[1]
CAS Number175204-80-5[1][2]

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for this compound. Due to a lack of publicly available experimental spectra, this data is derived from computational predictions and analysis of characteristic functional group frequencies from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are summarized below. Predictions are based on established chemical shift theory and data from analogous structures.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppm (Solvent: CDCl₃)MultiplicityAssignment
~8.3 - 8.5Doublet (d) or Singlet (s)H-2
~8.1 - 8.3Doublet (d)H-6
~7.2 - 7.4Doublet (d)H-5
~4.5 - 5.5Broad Singlet (br s)-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppm (Solvent: CDCl₃)Predicted Multiplicity (due to C-F coupling)Assignment
~150 - 155Singlet (s)C-6
~145 - 150Singlet (s)C-2
~135 - 140Singlet (s)C-3
~120 - 130Quartet (q)C-4
~122 - 128Quartet (q, ¹JCF)-CF₃
~115 - 120Singlet (s)C-5
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The solid-state spectrum, typically acquired via a KBr pellet or as a thin film, is expected to show characteristic absorptions for the amino group, the trifluoromethyl group, and the pyridine ring.[5][6]

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H Asymmetric & Symmetric Stretching (-NH₂)
1630 - 1610MediumN-H Scissoring (-NH₂)
1600 - 1440Medium-StrongC=C and C=N Ring Stretching (Pyridine)
1330 - 1260MediumC-N Stretching
1300 - 1000Strong, Multiple BandsC-F Stretching (-CF₃)
900 - 650Medium-StrongC-H Out-of-Plane Bending
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of a compound through ionization and analysis of the resulting fragments. The data presented is based on computationally predicted values for various adducts.[7]

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M]⁺162.04
[M+H]⁺163.05
[M+Na]⁺185.03
[M+K]⁺201.00
[M-H]⁻161.03

Experimental Protocols

The following protocols describe generalized methods for obtaining the spectroscopic data presented above.

NMR Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube and cap securely.

  • Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.[3]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).[3]

    • Spectral Width: 200-250 ppm.[3]

    • Acquisition Time: 1-2 seconds.[3]

    • Relaxation Delay: 2-5 seconds.[3]

    • Number of Scans: ≥1024, depending on sample concentration.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the empty sample compartment.

    • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Preparation: Dissolve a small amount (<1 mg) of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.[3]

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 250 to ensure capture of the molecular ion and key fragments.[3]

    • Inlet System: If using GC-MS, inject the sample onto a suitable GC column to separate it from the solvent before it enters the ion source. If using a direct insertion probe, a small amount of the solid or concentrated solution is placed on the probe, the solvent is evaporated, and the probe is inserted into the ion source.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow substance Chemical Compound (this compound) prep Sample Preparation substance->prep nmr_acq NMR Data Acquisition (¹H, ¹³C) prep->nmr_acq ir_acq IR Data Acquisition prep->ir_acq ms_acq MS Data Acquisition prep->ms_acq nmr_proc NMR Data Processing & Analysis nmr_acq->nmr_proc ir_proc IR Spectrum Analysis ir_acq->ir_proc ms_proc MS Data Analysis ms_acq->ms_proc interpretation Structural Elucidation & Purity Assessment nmr_proc->interpretation ir_proc->interpretation ms_proc->interpretation report Technical Report interpretation->report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of 3-Amino-4-(trifluoromethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-4-(trifluoromethyl)pyridine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining equilibrium solubility, which can be utilized by researchers to generate quantitative data.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its unique electronic and structural properties conferred by the trifluoromethyl and amino groups. Understanding its solubility in a range of organic solvents is critical for its synthesis, purification, formulation, and use in various chemical reactions and biological assays. This guide aims to consolidate the available solubility information and provide a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties can influence its solubility characteristics.

PropertyValueReference
Molecular FormulaC₆H₅F₃N₂[1]
Molecular Weight162.11 g/mol [1]
Melting Point49-52 °C[1]
Boiling Point63 °C at 1.5 mmHg[1]
AppearanceLight yellow to yellow to orange powder to lump[2]

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. However, qualitative solubility information has been reported by chemical suppliers. This information is summarized in the table below. For structurally related compounds, qualitative solubility in common organic solvents has also been noted.

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubility
This compound MethanolSoluble[1][2]
2-Amino-4-(trifluoromethyl)pyridineEthanolSoluble[3]
DichloromethaneSoluble[3]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[4]
3-Amino-4-methylpyridineMethylene Dichloride (MDC)Soluble[5]
Methanol (MeOH)Soluble[5]
AcetoneSoluble[5]
WaterSoluble[5]

Note: The term "soluble" is qualitative and does not specify the concentration at which the compound dissolves. Researchers requiring precise solubility values should perform experimental determinations as outlined in the following section.

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility of a compound can be determined using the "shake-flask" method, which is a widely accepted and recommended technique[6]. This protocol provides a step-by-step guide for this procedure.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, etc.)

  • Glass vials with screw caps

  • Analytical balance

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to determine the time to reach equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration of the solute until it remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or allow them to stand undisturbed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

  • Data Reporting:

    • Calculate the equilibrium solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result start Start add_solid Add excess solid This compound to vials start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate centrifuge Centrifuge or let settle to separate solid agitate->centrifuge filter Filter supernatant centrifuge->filter analyze Analyze concentration (e.g., HPLC) filter->analyze end Report equilibrium solubility (mg/mL or mol/L) analyze->end

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion

References

An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)pyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. The presence of both a basic amino group and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique chemical properties, making it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of this compound.

The introduction of trifluoromethyl groups into organic molecules is a well-established strategy for enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets. The first synthesis of a trifluoromethylpyridine was reported in 1947, paving the way for the development of a wide range of trifluoromethyl-substituted pyridines with diverse applications.[1] While the specific discovery of this compound is not extensively documented in a single seminal publication, its emergence is tied to the broader exploration of fluorinated pyridines as key intermediates in the synthesis of agrochemicals and pharmaceuticals.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 175204-80-5
Molecular Formula C₆H₅F₃N₂
Molecular Weight 162.12 g/mol [2]
Physical State Solid, slightly pale yellow powder[2]
Melting Point 49-58 °C
Purity Typically >98.0% (GC)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching vibrations, and strong C-F stretching vibrations characteristic of the trifluoromethyl group (usually in the 1100-1300 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.12 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or parts of the pyridine ring.

Experimental Protocols: Synthesis of this compound

General Synthetic Protocol via Nucleophilic Aromatic Substitution:

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3-Chloro-4-(trifluoromethyl)pyridine (or other suitable 3-halo-4-(trifluoromethyl)pyridine)

  • Ammonia (aqueous or as a solution in a suitable solvent like 1,4-dioxane)

  • Copper(I) salt (e.g., Cu₂O or CuI) as a catalyst (optional, but often improves yield and reaction conditions)

  • A suitable high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., reflux condenser, magnetic stirrer, separation funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine 3-Chloro-4-(trifluoromethyl)pyridine, the chosen solvent, and the copper(I) catalyst (if used).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to remove oxygen, which can interfere with the reaction.

  • Addition of Ammonia: Add the ammonia source to the reaction mixture. This can be a concentrated aqueous solution or a solution of ammonia in an organic solvent. The reaction is typically carried out in a sealed vessel if using gaseous ammonia or a volatile solution.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 180°C. The optimal temperature and reaction time will depend on the specific starting materials and solvent used and should be monitored by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration. The reaction mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Applications in Drug Discovery: A Key Intermediate for PI3K/mTOR Inhibitors

This compound and its isomers are crucial intermediates in the synthesis of various biologically active molecules. A significant application lies in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4][5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3]

One notable example is the synthesis of pan-PI3K/mTOR inhibitors. Although not directly incorporating the 3-amino isomer, the synthesis of potent inhibitors like PQR309 (bimiralisib) utilizes a 2-amino-4-(trifluoromethyl)pyridine core.[3] The synthetic strategies employed for these molecules highlight the importance of aminotrifluoromethylpyridines as key building blocks. The general synthetic logic often involves the coupling of the aminopyridine moiety with a substituted heterocyclic core, such as a triazine or pyrimidine.

Below is a conceptual workflow illustrating the role of an aminotrifluoromethylpyridine as a key intermediate in the synthesis of a generic PI3K/mTOR inhibitor.

G Conceptual Synthetic Workflow for a PI3K/mTOR Inhibitor cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_coupling Core Assembly cluster_final Final Product A 3-Halo-4-(trifluoromethyl)pyridine C This compound A->C Amination B Ammonia B->C E Coupling Reaction (e.g., Nucleophilic Substitution) C->E D Substituted Heterocyclic Core (e.g., Dichlorotriazine) D->E F PI3K/mTOR Inhibitor E->F Final Assembly G Simplified PI3K/mTOR Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor PI3K/mTOR Inhibitor (Derived from Aminotrifluoromethylpyridine) Inhibitor->PI3K Inhibitor->mTORC1

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-(trifluoromethyl)pyridine, a key fluorinated building block in medicinal chemistry and drug discovery. This document details its synthesis, physicochemical properties, and spectroscopic characterization. The information presented herein is intended to support researchers in the effective utilization of this versatile intermediate for the development of novel therapeutics.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a slightly pale yellow powder. Its core structure consists of a pyridine ring substituted with an amino group at the 3-position and a trifluoromethyl group at the 4-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the basicity of the amino group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₅F₃N₂[1]
Molecular Weight 162.12 g/mol [1]
CAS Number 175204-80-5[1]
Physical State Solid[1]
Appearance Slightly Pale Yellow[1]
Melting Point 56 °C[1]
Purity Min. 98.0% (GC)[1]

Synthesis of this compound

A primary and efficient method for the synthesis of this compound is the reduction of its nitro precursor, 3-nitro-4-(trifluoromethyl)pyridine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and effective method for this transformation.

Synthesis 3-Nitro-4-(trifluoromethyl)pyridine 3-Nitro-4-(trifluoromethyl)pyridine This compound This compound 3-Nitro-4-(trifluoromethyl)pyridine->this compound H2 (1 atm), Pd/C Ethanol, rt

Figure 1: Synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitro-4-(trifluoromethyl)pyridine

This protocol describes a general procedure for the reduction of a nitro group on a pyridine ring using catalytic hydrogenation.

Materials:

  • 3-Nitro-4-(trifluoromethyl)pyridine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable protic solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., three-neck round-bottom flask or Parr shaker apparatus)

  • Magnetic stirrer or mechanical stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure: [2][3][4]

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (Argon or Nitrogen) to remove any oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction vessel under the inert atmosphere. Caution: Pd/C is flammable, especially when dry and in the presence of flammable solvents.

  • Solvent and Substrate Addition: Add ethanol to the vessel, followed by the 3-nitro-4-(trifluoromethyl)pyridine. The typical substrate-to-catalyst weight ratio is between 5-10%.

  • Hydrogenation Setup: Seal the reaction vessel and connect it to a hydrogen gas source via a balloon or a gas inlet.

  • Inert Gas Purge: Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm, from a balloon). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (disappearance of the starting material), carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product. Caution: The used Pd/C catalyst can be pyrophoric. Keep the filter cake wet with solvent during and after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques. While experimental spectra for this specific compound are not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR - Aromatic protons will appear as distinct signals in the downfield region (typically δ 6.5-8.5 ppm). The protons on the pyridine ring will show characteristic coupling patterns (doublets, triplets, or multiplets) depending on their positions relative to each other and the nitrogen atom. - The amino (NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR - Aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. - The carbon bearing the amino group will also have a characteristic chemical shift.
¹⁹F NMR - A single signal is expected for the trifluoromethyl group, typically appearing as a singlet in a proton-decoupled spectrum. The chemical shift will be in the characteristic range for CF₃ groups attached to an aromatic ring (around -60 to -70 ppm relative to CFCl₃).
IR (Infrared) - N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. - Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹. - N-H bending: A band around 1600-1650 cm⁻¹. - Aromatic C=C and C=N stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region. - C-F stretching: Strong, characteristic bands in the 1100-1350 cm⁻¹ region due to the trifluoromethyl group.
Mass Spec (MS) - Molecular Ion (M⁺): Expected at m/z 162. - [M+H]⁺: Expected at m/z 163. - Common Fragments: Loss of a fluorine atom ([M-F]⁺), loss of the trifluoromethyl group ([M-CF₃]⁺), and other fragmentation patterns characteristic of pyridine derivatives.[5]

Role in Drug Discovery: A Building Block for Kinase Inhibitors

Trifluoromethylated pyridines are privileged scaffolds in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[6][7] this compound serves as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the enzyme. The aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group can form key hydrogen bond interactions with the hinge region of the kinase domain.

KinaseInhibitor cluster_synthesis Synthesis of Kinase Inhibitor cluster_action Mechanism of Action This compound This compound Kinase_Inhibitor Kinase Inhibitor (e.g., via Suzuki or Buchwald-Hartwig coupling) This compound->Kinase_Inhibitor Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Kinase_Inhibitor Kinase_Inhibitor_Action Kinase Inhibitor Kinase Kinase (e.g., EGFR, JAK) Kinase_Inhibitor_Action->Kinase Binds to ATP Pocket Signaling_Pathway Downstream Signaling Pathway Blocked Kinase->Signaling_Pathway Inhibits Phosphorylation ATP ATP ATP->Kinase Competitive Inhibition

Figure 2: Role of this compound in Kinase Inhibitor Synthesis and Action.

The diagram above illustrates a general workflow where this compound is used in a cross-coupling reaction (such as Suzuki or Buchwald-Hartwig coupling) with a suitable partner to generate a more complex kinase inhibitor. This inhibitor then competes with ATP for binding to the active site of a target kinase, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival. The trifluoromethyl group on the pyridine ring can contribute to the overall binding affinity and selectivity of the inhibitor.[8][9][10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis via the reduction of the corresponding nitro compound is a straightforward and scalable process. The unique physicochemical properties conferred by the trifluoromethyl group make it an attractive starting material for the development of novel therapeutics, especially kinase inhibitors. This guide provides essential information to aid researchers in the effective application of this important chemical intermediate.

References

A Guide to Commercial Suppliers of 3-Amino-4-(trifluoromethyl)pyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing high-quality chemical reagents is a critical first step in the experimental workflow. This technical guide provides an overview of commercial suppliers for 3-Amino-4-(trifluoromethyl)pyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines key specifications from various suppliers to aid in the procurement process.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its chemical structure and properties are summarized below.

PropertyValueSource(s)
CAS Number 175204-80-5[1][2][3][4][5][6]
Molecular Formula C₆H₅F₃N₂[1][2][3][6]
Molecular Weight 162.12 g/mol [1][2][4][6]
Physical State Solid[4]
Appearance Slightly Pale Yellow[4]
Melting Point 49-52°C / 56°C[4][6]
Purity ≥97%, ≥98%[2][3][4][7]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound. The table below summarizes the offerings from several prominent suppliers to facilitate a comparative analysis for procurement.

SupplierProduct Name/CodePurityAvailable QuantitiesAdditional Information
Oakwood Chemical This compoundNot specifiedInquire for detailsMDL Number: MFCD00173960[1]
TCI America (via Fisher Scientific) This compound98.0+%Inquire for detailsInChI Key: DROFUWWORPKKSI-UHFFFAOYSA-N[2]
Lab Pro Inc A2971-5GMin. 98.0% (GC,T)5GPhysical State: Solid, Color: Slightly Pale Yellow[4]
INDOFINE Chemical Company, Inc. 09-013Not specified1 gm, 5 gm, BulkAlso known as 4-(Trifluoromethyl)pyridin-3-amine[6]
Langwaychem This compound97%Inquire for detailsIn stock[7]
Matrix Scientific Not specifiedNot specifiedInquire for detailsAlso offers related compounds like 3-Amino-2,6-dichloro-4-(trifluoromethyl)-pyridine[8]

General Procurement Workflow

The process of acquiring a chemical for research purposes typically follows a standardized workflow. This ensures that the procured material meets the necessary quality and safety standards for the intended application.

cluster_procurement Chemical Procurement Workflow A Identify Chemical Need (this compound) B Search for Commercial Suppliers A->B C Compare Supplier Specifications (Purity, Price, Availability) B->C D Request Quotation & Certificate of Analysis (CoA) C->D E Internal Approval & Purchase Order Generation D->E F Supplier Order Processing & Shipment E->F G Receiving & Quality Control Check F->G H Log in Chemical Inventory & Store Appropriately G->H

A typical workflow for procuring research chemicals.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly specific to the reaction or application being investigated. Researchers should refer to relevant scientific literature and internal standard operating procedures (SOPs) for methodologies. As a starting point, this compound is often used in organic synthesis as an intermediate.[5] General laboratory safety precautions for handling chemical reagents should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety and handling information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Safety and Handling of 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Amino-4-(trifluoromethyl)pyridine (CAS No: 175204-80-5), a key building block in pharmaceutical and agrochemical research. The following sections detail its physicochemical properties, toxicological profile, safe handling procedures, and emergency measures, compiled from publicly available safety data sheets and toxicology literature.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

PropertyValueReference(s)
CAS Number 175204-80-5[1][2][3]
Molecular Formula C₆H₅F₃N₂[2][3]
Molecular Weight 162.12 g/mol [2][3]
Appearance Light yellow to orange powder or lump[4]
Melting Point 54.0 to 58.0 °C[4]
Purity >98.0% (GC)[4]
Solubility Soluble in Methanol[4]
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)[4]

Toxicological Information and Hazard Classification

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

Signal Word: Warning[5]

Pictograms:

alt text

Potential Mechanisms of Toxicity

Specific studies on the mechanism of toxicity for this compound are lacking. However, information on related compounds provides insights into potential toxicological pathways:

  • Neurotoxicity: Aminopyridines, as a class of compounds, are known to be neurotoxic.[6] Their primary mechanism of action involves blocking potassium (K+) channels, which can lead to an increase in neurotransmitter release and neuronal hyperexcitability, potentially causing convulsions or seizures.[1][6]

  • Methemoglobinemia and Toxic Encephalopathy: A case study on the isomeric compound, 5-amino-2-(trifluoromethyl)pyridine, reported that inhalation led to methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy.[6] This suggests that other trifluoromethyl-substituted aminopyridines could potentially induce similar hematological and neurological effects.

It is crucial to handle this compound with appropriate caution, assuming it may exhibit similar toxic properties to its structural analogs until more specific data becomes available.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the hazards associated with this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[7][8][9]

Methodology:

  • Animal Model: The test is typically conducted using a small number of rats (usually female).[7]

  • Dosing: A single dose of the substance is administered orally to the animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[9]

  • Stepwise Procedure: The test is performed in a stepwise manner. If an animal survives at a given dose, the next higher dose is administered to another animal. If an animal dies, the next lower dose is used.[9]

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[9]

  • Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.[7]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[10][11][12][13][14]

Methodology:

  • Test System: The test utilizes a three-dimensional reconstructed human epidermis (RhE) model, which mimics the structure and function of the human epidermis.[11][14]

  • Application: The test substance is applied topically to the surface of the RhE tissue.[11]

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period, followed by an incubation period.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is quantified.[10][14]

  • Classification: A substance is identified as a skin irritant if it causes a significant reduction in cell viability below a defined threshold (e.g., ≤ 50%).[10]

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This in vitro method is used to identify substances that do not require classification for eye irritation or serious eye damage.[4][15][16][17][18]

Methodology:

  • Test System: The test uses a reconstructed human cornea-like epithelium (RhCE) model.[16][18]

  • Application: The test substance is applied to the surface of the RhCE tissue.[17]

  • Exposure and Incubation: The tissue is exposed for a specific duration.[16]

  • Viability Assessment: Cell viability is determined using methods like the MTT assay.[18]

  • Classification: If the tissue viability remains above a certain threshold (e.g., >60%), the substance is classified as a non-irritant.[17]

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[19]

  • Ensure eyewash stations and safety showers are readily accessible.[20]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[19][20]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[19][21]

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[21]

Handling Procedures:

  • Avoid contact with skin and eyes.[19]

  • Do not breathe dust.[19]

  • Wash hands thoroughly after handling.[20]

  • Do not eat, drink, or smoke in the work area.[19]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[22]

  • Keep away from incompatible materials such as strong oxidizing agents.[20]

Emergency Procedures

First Aid Measures

A standardized first aid response workflow is crucial in case of exposure.

FirstAid cluster_routes Routes of Exposure cluster_actions First Aid Actions Exposure Exposure Occurs Assess Assess Situation (Is the area safe?) Exposure->Assess Remove Remove from Exposure Source Assess->Remove Inhalation Inhalation Remove->Inhalation Skin Skin Contact Remove->Skin Eye Eye Contact Remove->Eye Ingestion Ingestion Remove->Ingestion FreshAir Move to Fresh Air Keep at rest Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash skin with plenty of soap & water for 15 min Skin->WashSkin RinseEyes Rinse cautiously with water for several minutes Remove contact lenses, if present and easy to do Eye->RinseEyes RinseMouth Rinse mouth Do NOT induce vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: First aid procedures for exposure to this compound.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[20]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.[19][20]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[20]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[20]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[21]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[19]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[21]

Accidental Release Measures

The following workflow should be followed in the event of a spill.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate PPE Wear Full PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Contain Spill (Prevent spread to drains/waterways) PPE->Contain Cleanup Clean Up Solid (Sweep carefully, avoid generating dust) Contain->Cleanup Collect Collect in Labeled Container for Disposal Cleanup->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Local/National Regulations Decontaminate->Dispose

Caption: Workflow for responding to a spill of this compound.

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE).[21]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[21]

  • Containment and Cleaning: Carefully sweep up the solid material, avoiding dust generation. Collect the spilled material in a suitable, labeled container for disposal.[23]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or the environment.[5]

Synthesis Information

While a detailed, citable experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of aminotrifluoromethylpyridines have been described. One common approach involves the reaction of a halogenated trifluoromethylpyridine with ammonia at elevated temperatures and pressures.[24] For example, 2-amino-4-trifluoromethylpyridine has been synthesized by reacting 2-chloro-4-trifluoromethylpyridine with aqueous ammonia in an autoclave.[24] Researchers should consult the chemical literature for specific and validated synthetic procedures.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound is undertaken.

References

The Strategic Intermediate: A Technical Guide to 3-Amino-4-(trifluoromethyl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule. 3-Amino-4-(trifluoromethyl)pyridine has emerged as a key building block for the introduction of this valuable moiety into a variety of heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic amino group and a strongly electron-withdrawing trifluoromethyl group, makes it a versatile intermediate for the synthesis of complex molecules with diverse biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. The following tables summarize its key properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 175204-80-5
Molecular Formula C₆H₅F₃N₂
Molecular Weight 162.12 g/mol
Appearance Slightly pale yellow to light yellow solid/powder
Melting Point 56 °C
Purity ≥98.0%
InChIKey DROFUWWORPKKSI-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1C(F)(F)F)N

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference(s)
¹H NMR A comprehensive ¹H NMR spectrum for the related compound 2-Amino-4-(trifluoromethyl)pyridine in CDCl₃ shows the following key shifts: δ 8.21 (d, J=5.6 Hz, 1H, H-6), 6.82 (dd, J=5.2, 1.2 Hz, 1H, H-5), 6.68 (s, 1H, H-3), 4.71 (br s, 2H, -NH₂).
¹³C NMR (Predicted) Predicted chemical shifts highlight the electron-withdrawing effect of the CF₃ group and the electron-donating effect of the NH₂ group on the pyridine ring.
¹⁹F NMR (Predicted) A single resonance is expected for the -CF₃ group, typically in the range of -60 to -70 ppm relative to CFCl₃.
IR Spectroscopy The IR spectrum is characterized by N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹) and C-F stretching vibrations for the trifluoromethyl group (typically in the range of 1100-1300 cm⁻¹).
Mass Spectrometry (EI) The mass spectrum would show a molecular ion peak (M⁺) at m/z 162, corresponding to the molecular weight of the compound.

Synthesis of this compound

Several synthetic routes to this compound have been developed, often starting from commercially available halogenated pyridines. A common and efficient method involves the amination of a corresponding chloropyridine derivative.

Experimental Protocol: Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine

This protocol describes a general procedure for the synthesis of aminopyridines from their chloro precursors.

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • Aqueous ammonia (28-30%)

  • A suitable solvent (e.g., dioxane, ethanol)

  • Sealed reaction vessel or autoclave

Procedure:

  • In a sealed reaction vessel, dissolve 2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent.

  • Add an excess of aqueous ammonia (typically 5-10 equivalents).

  • Seal the vessel and heat the reaction mixture to a temperature between 150-180 °C.

  • Maintain the reaction at this temperature for 10-24 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery: A Versatile Chemical Intermediate

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.

Synthesis of Bimiralisib (a PI3K/mTOR Inhibitor)

Bimiralisib (PQR309) is a potent, orally bioavailable pan-class I PI3K/mTOR inhibitor that has been investigated in clinical trials for oncology. The synthesis of Bimiralisib highlights the utility of this compound in a key Suzuki coupling reaction.

G cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki Coupling A This compound C 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester A->C [PdCl₂(dppf)], KOAc, Dioxane, 80 °C B Bis(pinacolato)diboron B->C E Bimiralisib C->E Pd(OAc)₂, SPhos, K₂CO₃, Dioxane/H₂O, 80-100 °C D 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine D->E PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Bimiralisib Bimiralisib Bimiralisib->PI3K inhibits Bimiralisib->mTORC2 inhibits Bimiralisib->mTORC1 inhibits G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Amide Formation A 2-Amino-4-(trifluoromethyl)pyridine C Ethyl 2-((4-(trifluoromethyl)pyridin-2-yl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylate A->C DIPEA, NMP, 120 °C B Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate B->C E WRN Inhibitor C->E LDA, THF, -78 °C to rt D Substituted Aniline D->E

Methodological & Application

Synthesis of Bioactive Derivatives from 3-Amino-4-(trifluoromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 3-Amino-4-(trifluoromethyl)pyridine. The presence of the trifluoromethyl group offers significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The amino group serves as a versatile handle for a range of chemical transformations, enabling the creation of diverse libraries of compounds for screening and lead optimization.

Introduction

This compound is a key intermediate in the synthesis of a wide array of heterocyclic compounds with potential applications in medicinal chemistry. The strategic placement of the amino and trifluoromethyl groups on the pyridine ring allows for the exploration of diverse chemical space. This document outlines protocols for the synthesis of amide, urea, and sulfonamide derivatives, which are common pharmacophores in numerous clinically approved drugs. Additionally, a prospective synthesis of pyrazolo[3,4-b]pyridine, a privileged scaffold in drug discovery, is presented.

Data Presentation: A Comparative Overview of Synthetic Transformations

The following table summarizes the key synthetic transformations for the derivatization of this compound, with representative yields for analogous reactions.

Derivative ClassReagentsSolventTemperature (°C)Reaction Time (h)Representative Yield (%)
AmidesAcyl Chloride/Anhydride, Base (e.g., Pyridine, Et₃N)DCM, THF0 - RT2 - 1285 - 95
UreasIsocyanateDCM, THFRT1 - 690 - 98
SulfonamidesSulfonyl Chloride, Base (e.g., Pyridine)Pyridine, DCMRT4 - 2470 - 90
Pyrazolo[3,4-b]pyridinesDiethyl 2-(ethoxymethylene)malonate, then Polyphosphoric acidN/A100 - 1402 - 460 - 80

Experimental Protocols

Synthesis of N-(4-(Trifluoromethyl)pyridin-3-yl)acetamide (Amide Formation)

This protocol describes the acylation of this compound using acetic anhydride to yield the corresponding acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(4-(trifluoromethyl)pyridin-3-yl)acetamide.

Synthesis of 1-Phenyl-3-(4-(trifluoromethyl)pyridin-3-yl)urea (Urea Formation)

This protocol details the reaction of this compound with phenyl isocyanate to form a substituted urea derivative.

Materials:

  • This compound

  • Phenyl isocyanate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC. A precipitate of the urea product may form during the reaction.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with a suitable solvent (e.g., diethyl ether or hexanes) to induce precipitation.

  • Collect the solid product by filtration and dry under vacuum to yield 1-phenyl-3-(4-(trifluoromethyl)pyridin-3-yl)urea.

Synthesis of N-(4-(Trifluoromethyl)pyridin-3-yl)benzenesulfonamide (Sulfonamide Formation)

This protocol describes the synthesis of a sulfonamide derivative by reacting this compound with benzenesulfonyl chloride.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (as both solvent and base)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain N-(4-(trifluoromethyl)pyridin-3-yl)benzenesulfonamide.

Prospective Synthesis of 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

This prospective protocol outlines a potential route for the synthesis of a pyrazolo[3,4-b]pyridine derivative, a scaffold of significant interest in medicinal chemistry. This method is adapted from established procedures for similar heterocyclic systems.

Materials:

  • This compound

  • Diethyl 2-(ethoxymethylene)malonate

  • Polyphosphoric acid (PPA)

Procedure: Step 1: Condensation

  • In a round-bottom flask, combine this compound (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 100-120 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The intermediate product may solidify upon cooling and can be used in the next step without further purification.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add polyphosphoric acid.

  • Heat the mixture to 120-140 °C and stir for 1-2 hours.

  • Monitor the cyclization by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to yield 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.

Visualizations

Synthetic_Pathways cluster_derivatives Derivative Synthesis start This compound amide Amide Derivative (N-(4-(Trifluoromethyl)pyridin-3-yl)acetamide) start->amide Acyl Chloride/ Anhydride, Base urea Urea Derivative (1-Aryl-3-(4-(trifluoromethyl)pyridin-3-yl)urea) start->urea Isocyanate sulfonamide Sulfonamide Derivative (N-(4-(Trifluoromethyl)pyridin-3-yl)benzenesulfonamide) start->sulfonamide Sulfonyl Chloride, Base pyrazolo Pyrazolo[3,4-b]pyridine Derivative start->pyrazolo 1. Diethyl 2-(ethoxymethylene)malonate 2. PPA

Caption: Synthetic routes from this compound.

Buchwald_Hartwig_Amination ArylHalide 3-Halo-4-(trifluoromethyl)pyridine (X = Br, Cl) Catalyst Pd Catalyst + Ligand + Base ArylHalide->Catalyst Amine R¹R²NH Amine->Catalyst Product 3-(R¹R²N)-4-(trifluoromethyl)pyridine Catalyst->Product

Caption: Buchwald-Hartwig amination for N-arylation.

Suzuki_Coupling ArylHalide 3-Halo-4-(trifluoromethyl)pyridine (X = Br, I) Catalyst Pd Catalyst + Ligand + Base ArylHalide->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product 3-R-4-(trifluoromethyl)pyridine Catalyst->Product

Caption: Suzuki coupling for C-C bond formation.

Applications in Drug Discovery

Derivatives of this compound are of significant interest in the development of novel therapeutic agents. The trifluoromethyl group can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the diverse functional groups that can be introduced at the 3-amino position allow for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). These derivatives have potential as inhibitors of kinases, proteases, and other enzymes implicated in various diseases, including cancer, inflammation, and infectious diseases. The protocols provided herein offer a robust starting point for the synthesis of compound libraries for high-throughput screening and lead optimization campaigns.

Application Notes and Protocols for 3-Amino-4-(trifluoromethyl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(trifluoromethyl)pyridine is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the synthetic versatility of the pyridine core. The amino group can act as a directing group or a point of further functionalization, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. This document provides detailed application notes and protocols for the use of this compound and its derivatives in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Key Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions enable the introduction of a wide range of substituents at various positions on the pyridine ring, facilitating the synthesis of diverse compound libraries for drug discovery and materials science.

Strategic Considerations:

  • Functionalization of the Pyridine Ring: To participate in cross-coupling reactions, this compound typically requires prior functionalization to introduce a halide (e.g., Br, I) or a boronic acid/ester group at the desired position (e.g., 2, 5, or 6).

  • Role of the Amino Group: The amino group can be a passive spectator, or it can be the reactive site in C-N bond-forming reactions like the Buchwald-Hartwig amination. Its electronic and steric properties can influence the reactivity of the pyridine ring.

  • Reaction Optimization: The electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the pyridine ring. Therefore, careful selection of the catalyst, ligand, base, and solvent is crucial for successful cross-coupling.

Experimental Protocols

Iridium-Catalyzed C-H Borylation of this compound

To prepare this compound for Suzuki-Miyaura coupling, a C-H borylation reaction can be employed to install a boronic ester group. Iridium-catalyzed borylation is known to be compatible with amino groups.

Reaction Scheme:

Caption: Iridium-catalyzed C-H borylation of this compound.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (di-μ-methoxybis(1,5-cyclooctadiene)diiridium(I))

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)

  • Anhydrous, degassed solvent (if not run neat)

Procedure (General):

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(cod)OMe]₂ (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (3.0 mol %).

  • If performed neat, seal the reaction vessel and heat to the desired temperature (e.g., 80 °C).

  • If a solvent is used, add anhydrous and degassed solvent (e.g., THF, dioxane) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Purify the product by column chromatography on silica gel to afford the desired pyridylboronic ester.

Note: The regioselectivity of the borylation is influenced by steric and electronic factors. The position of borylation on the this compound ring would need to be determined experimentally.

Suzuki-Miyaura Coupling of Borylated this compound

Once the boronic ester is prepared, it can be used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides.

Reaction Scheme:

dot

Caption: Suzuki-Miyaura coupling of a borylated aminopyridine.

Materials:

  • Borylated this compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol %)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4-10 mol %)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, often with water)

Procedure (General):

  • In a Schlenk tube or a sealed vial under an inert atmosphere, combine the borylated this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Add the degassed solvent system (e.g., a mixture of an organic solvent and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Related Compounds:

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-ChloroanisoleAlkyltrifluoroboratePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3.0)Toluene/H₂O (10:1)802485-95
3-ChloropyridineAlkyltrifluoroboratePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3.0)Toluene/H₂O (10:1)802490
Aryl ChlorideArylboronic Acid(L1)PdCl₂ (cat.)-K₂CO₃Dioxane/H₂O1001275-98
Buchwald-Hartwig Amination of Halogenated this compound

For C-N bond formation, a halogenated derivative of this compound can be coupled with a primary or secondary amine. The conditions used for the amination of 4-Bromo-3-(trifluoromethyl)aniline can serve as a good starting point. Reaction Scheme:

dot

Caption: Buchwald-Hartwig amination of a halogenated aminopyridine.

Materials:

  • Halogenated this compound (e.g., bromo or iodo derivative, 1.0 equiv)

  • Primary or secondary amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol %)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-10 mol %)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

Procedure (General):

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the halogenated this compound and the amine.

  • Add the anhydrous and degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of a Related Compound (4-Bromo-3-(trifluoromethyl)aniline):

Amine Pd-Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
Morpholine Pd₂(dba)₃ (2) XPhos (4) NaOtBu (1.4) Toluene 100 18 95
Aniline Pd(OAc)₂ (2) RuPhos (4) K₃PO₄ (2.0) Dioxane 100 24 88

| Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | Cs₂CO₃ (1.5) | Toluene | 90 | 16 | 92 |

Sonogashira Coupling of Halogenated this compound

This reaction allows for the introduction of alkyne moieties, which are versatile functional groups for further transformations.

Reaction Scheme:

dot

Caption: Sonogashira coupling of a halogenated aminopyridine.

Materials:

  • Halogenated this compound (e.g., iodo or bromo derivative, 1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol %)

  • Copper(I) co-catalyst (e.g., CuI, 1-10 mol %)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure (General):

  • To a degassed solution of the halogenated this compound in the chosen solvent, add the palladium catalyst, the copper(I) co-catalyst, and the base under an inert atmosphere.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling of a Related Compound (2-Amino-3-Bromopyridine):

Terminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
1-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385
3-Butyn-1-olPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100378

Conclusion

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. Prior functionalization to a halide or boronic ester is often necessary to enable Suzuki-Miyaura and Sonogashira couplings. The Buchwald-Hartwig amination provides a direct route to C-N coupled products from the corresponding halo-aminopyridine. The reaction conditions provided in these application notes, derived from closely related examples, offer a solid starting point for the development of robust synthetic routes to novel and complex molecules for pharmaceutical and materials science applications. As with any new substrate, optimization of the reaction parameters is recommended to achieve the best possible yields and purity.

Application Notes and Protocols for N-Arylation of 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 3-Amino-4-(trifluoromethyl)pyridine is a critical transformation in medicinal chemistry and materials science. The resulting N-aryl-3-amino-4-(trifluoromethyl)pyridine scaffold is a key structural motif in a variety of biologically active compounds and functional materials. This document provides detailed protocols for the two primary methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. While specific literature examples detailing the N-arylation of this compound are not prevalent, the following protocols are based on well-established procedures for similar substrates and provide a strong starting point for reaction optimization.

Key N-Arylation Methodologies

The formation of the C-N bond between an aryl group and this compound is typically achieved through palladium- or copper-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis due to its high efficiency, broad substrate scope, and mild reaction conditions.[1][2]

  • Ullmann Condensation: A copper-catalyzed reaction that is a classical method for C-N bond formation. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable and often more economical alternative.[3]

Data Presentation: General Reaction Parameters

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination and Ullmann condensation based on protocols for structurally related aminopyridines. Researchers should note that optimization of these parameters will be necessary to achieve optimal yields for the N-arylation of this compound.

Table 1: Typical Reaction Conditions for Buchwald-Hartwig N-Arylation of Aminopyridines

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol% loading is common.
Ligand XPhos, RuPhos, BINAP, DPPFBulky, electron-rich phosphine ligands are generally effective.[4]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃Strong, non-nucleophilic bases are typically used.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are crucial.
Temperature 80-120 °CReaction temperature is dependent on the reactivity of the aryl halide.
Aryl Halide Aryl iodide, Aryl bromide, Aryl chloride, Aryl triflateReactivity order: I > Br > OTf > Cl.

Table 2: Typical Reaction Conditions for Ullmann N-Arylation of Aminopyridines

ParameterConditionNotes
Copper Catalyst CuI, Cu₂O, Cu powderStoichiometric or catalytic amounts can be used.
Ligand L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamineLigands can significantly improve reaction rates and yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are commonly employed.
Solvent DMF, DMSO, NMPHigh-boiling polar aprotic solvents are typical.
Temperature 100-180 °CHigher temperatures are often required compared to Pd-catalyzed methods.
Aryl Halide Aryl iodide, Aryl bromideAryl iodides and bromides are the most common coupling partners.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a general guideline for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (2.0 equiv.).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-amino-4-(trifluoromethyl)pyridine.

Buchwald_Hartwig_Workflow reagents Reagents (this compound, Aryl Halide, Pd Catalyst, Ligand, Base) reaction Reaction Setup (Inert Atmosphere) reagents->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction heating Heating (80-120 °C) reaction->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification product N-Aryl Product purification->product

Buchwald-Hartwig Amination Workflow
Protocol 2: General Procedure for Ullmann Condensation

This protocol provides a general method for the copper-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., Potassium carbonate)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vial or flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), the aryl halide (1.5 equiv.), CuI (0.1 equiv.), the ligand (0.2 equiv.), and the base (2.5 equiv.).

  • Add the anhydrous solvent.

  • Seal the vial and purge with an inert gas.

  • Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-arylated product.

Ullmann_Condensation_Workflow reagents Reagents (this compound, Aryl Halide, CuI, Ligand, Base) reaction Reaction Setup (Inert Atmosphere) reagents->reaction solvent Anhydrous Solvent (e.g., DMF) solvent->reaction heating Heating (120-160 °C) reaction->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification product N-Aryl Product purification->product

Ullmann Condensation Workflow

Signaling Pathways and Logical Relationships

The catalytic cycles of the Buchwald-Hartwig amination and Ullmann condensation are well-documented. The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig reaction.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'-NH2 PdII_Amine [L_nPd(II)(Ar)(NHR')]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR' RedElim->Product

References

Application Notes and Protocols: 3-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(trifluoromethyl)pyridine is a versatile fluorinated building block of significant interest in medicinal chemistry. The presence of the trifluoromethyl group, a bioisostere of the methyl group, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The amino functionality provides a convenient handle for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries. This document provides an overview of the application of this compound in the synthesis of potent kinase inhibitors, particularly those targeting the Tropomyosin receptor kinase (TRK) pathway, and includes detailed experimental protocols.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This scaffold is a privileged structure in kinase inhibitor design, as it can effectively mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site. Derivatives of 4-(trifluoromethyl)pyrazolo[3,4-b]pyridine have demonstrated potent inhibitory activity against several kinases, most notably the TRK family of receptor tyrosine kinases, which are implicated in the progression of various cancers.

Tropomyosin Receptor Kinase (TRK) Inhibition

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[2] Consequently, inhibitors of the TRK signaling pathway have emerged as promising targeted cancer therapies.

The pyrazolo[3,4-b]pyridine scaffold derived from this compound has been successfully employed in the design of potent TRK inhibitors. These compounds typically function by competing with ATP for binding to the kinase domain of the TRK receptor, thereby inhibiting its autophosphorylation and downstream signaling. This leads to the suppression of cancer cell proliferation and survival.[3]

Quantitative Data

The following tables summarize the in vitro biological activity of representative pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives [3]

Compound IDTarget KinaseIC50 (nM)
C03 TRKA56
C09 TRKA57
C10 TRKA26
LarotrectinibTRKA3
LarotrectinibTRKB13
LarotrectinibTRKC0.2

Note: Larotrectinib is an FDA-approved TRK inhibitor included for comparison.

Table 2: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives [3]

Compound IDCancer Cell LineDescriptionIC50 (µM)
C03 Km-12Colorectal Carcinoma0.304
C03 MCF-7Breast Adenocarcinoma>10
C03 HUVECNormal Endothelial Cells>10

Signaling Pathways and Experimental Workflows

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

The TRK signaling pathway is initiated by the binding of neurotrophins to the extracellular domain of the TRK receptor, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain.[1][2] This activation triggers downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which promote cell growth, survival, and differentiation.[1][4] In cancers driven by NTRK gene fusions, the resulting chimeric proteins exhibit constitutive kinase activity, leading to uncontrolled cell proliferation.

TRK_Signaling_Pathway cluster_membrane Cell Membrane TRK TRK Receptor Dimerization Dimerization & Autophosphorylation TRK->Dimerization Activates Neurotrophin Neurotrophin Neurotrophin->TRK Binds Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Dimerization Inhibits

Caption: TRK Signaling Pathway and Point of Inhibition.

General Experimental Workflow for Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of 4-(trifluoromethyl)pyrazolo[3,4-b]pyridine derivatives from this compound typically involves a multi-step process, beginning with the formation of the core pyrazolo[3,4-b]pyridine scaffold, followed by functionalization through cross-coupling reactions.

Synthesis_Workflow Start This compound Step1 Diazotization & Sandmeyer Reaction Start->Step1 Intermediate1 3-Halo-4-(trifluoromethyl)pyridine Step1->Intermediate1 Step2 Condensation with Hydrazine Intermediate1->Step2 Intermediate2 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Step2->Intermediate2 Step3 Halogenation (e.g., with NBS/NIS) Intermediate2->Step3 Intermediate3 3-Halo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Step3->Intermediate3 Step4 Suzuki or Buchwald-Hartwig Cross-Coupling Intermediate3->Step4 FinalProduct Substituted Pyrazolo[3,4-b]pyridine (e.g., TRK Inhibitor) Step4->FinalProduct ArylBoronicAcid Aryl Boronic Acid/Ester or Amine ArylBoronicAcid->Step4

Caption: General Synthetic Workflow.

Experimental Protocols

The following are representative protocols for the synthesis of a 4-(trifluoromethyl)pyrazolo[3,4-b]pyridine scaffold and its subsequent functionalization. These protocols are based on established methodologies and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

This protocol describes a potential route to a key intermediate for further elaboration.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Hydrazine hydrate

  • N-Bromosuccinimide (NBS)

  • Ethanol

  • Acetonitrile

  • Standard laboratory glassware for synthesis

Procedure:

  • Synthesis of 3-Bromo-4-(trifluoromethyl)pyridine:

    • To a stirred solution of this compound (1.0 eq) in 48% HBr at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and add this solution to the diazonium salt solution.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

    • Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 3-Bromo-4-(trifluoromethyl)pyridine.

  • Synthesis of 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine:

    • To a solution of 3-Bromo-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.

  • Synthesis of 3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine:

    • Dissolve 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain 3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Suzuki Cross-Coupling for C-3 Arylation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of the 3-bromo intermediate with an arylboronic acid.

Materials:

  • 3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard air-sensitive technique glassware

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add 3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition:

    • Add the degassed solvent via syringe.

    • Add the palladium catalyst under a positive flow of inert gas.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the C-3 arylated pyrazolo[3,4-b]pyridine derivative.

Conclusion

This compound is a key building block for the synthesis of medicinally relevant heterocyclic compounds, particularly pyrazolo[3,4-b]pyridine-based kinase inhibitors. The protocols and data provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics targeting oncogenic signaling pathways. The continued exploration of derivatives from this versatile starting material holds significant promise for the development of next-generation targeted therapies.

References

The Strategic Role of 3-Amino-4-(trifluoromethyl)pyridine in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4-(trifluoromethyl)pyridine is a pivotal building block in the synthesis of a variety of contemporary agrochemicals. The presence of the trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and increased lipophilicity, which can significantly improve the efficacy and bioavailability of the final active ingredient.[1] The strategically positioned amino group at the 3-position serves as a versatile handle for a range of chemical transformations, allowing for the construction of complex herbicidal and insecticidal scaffolds. This application note details the synthetic utility of this compound in the preparation of key intermediates for two major agrochemicals: the insecticide Flonicamid and the herbicide Pyroxsulam. Detailed experimental protocols and logical workflow diagrams are provided to guide researchers in this field.

Application 1: Synthesis of a Key Intermediate for the Insecticide Flonicamid

Flonicamid is a selective insecticide that acts as a feeding blocker in aphids and other sucking insects. A critical intermediate in its synthesis is 4-(trifluoromethyl)nicotinic acid.[2][3] A feasible synthetic route to this intermediate, starting from this compound, involves a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis.

Logical Workflow for the Synthesis of 4-(Trifluoromethyl)nicotinic Acid

Flonicamid_Intermediate_Synthesis start This compound step1 Diazotization (NaNO2, HCl) start->step1 1. intermediate1 4-(Trifluoromethyl)pyridine-3-diazonium Chloride step1->intermediate1 step2 Sandmeyer Reaction (CuCN) intermediate1->step2 2. intermediate2 3-Cyano-4-(trifluoromethyl)pyridine step2->intermediate2 step3 Hydrolysis (NaOH, H2O) intermediate2->step3 3. end 4-(Trifluoromethyl)nicotinic Acid (Flonicamid Intermediate) step3->end

Caption: Synthetic pathway from this compound to a Flonicamid intermediate.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

Step 1: Diazotization of this compound

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 16.2 g (0.1 mol) of this compound in 100 mL of 3 M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Reaction for Cyanation

  • In a separate 500 mL flask, prepare a solution of 13.5 g (0.15 mol) of copper(I) cyanide in 100 mL of water.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 2 hours.

  • Cool the mixture to room temperature and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-Cyano-4-(trifluoromethyl)pyridine.

Step 3: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid

  • To the crude 3-Cyano-4-(trifluoromethyl)pyridine, add 100 mL of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 100 °C) and stir for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.

  • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(Trifluoromethyl)nicotinic acid.

StepProductStarting MaterialReagentsYield (%)Purity (%)
1 & 23-Cyano-4-(trifluoromethyl)pyridineThis compoundNaNO₂, HCl, CuCN75-85>95 (crude)
34-(Trifluoromethyl)nicotinic Acid3-Cyano-4-(trifluoromethyl)pyridineNaOH, HCl90-95>98

Application 2: Synthesis of a Key Intermediate for the Herbicide Pyroxsulam

Pyroxsulam is a potent herbicide used for the control of grass and broadleaf weeds in cereal crops. A crucial building block for its synthesis is 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.[5] A plausible synthetic route from this compound involves diazotization, sulfonation, and subsequent methoxylation.

Logical Workflow for the Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl Chloride

Pyroxsulam_Intermediate_Synthesis start This compound step1 Diazotization (NaNO2, HBF4) start->step1 1. intermediate1 4-(Trifluoromethyl)pyridine-3-diazonium Fluoroborate step1->intermediate1 step2 Sulfonylation (SO2, CuCl2) intermediate1->step2 2. intermediate2 4-(Trifluoromethyl)pyridine-3-sulfonyl Chloride step2->intermediate2 step3 Methoxylation (NaOMe) intermediate2->step3 3. end 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl Chloride (Pyroxsulam Intermediate) step3->end

Caption: Synthetic pathway to a key Pyroxsulam intermediate.

Experimental Protocol: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl Chloride

Step 1: Diazotization of this compound

  • Suspend 16.2 g (0.1 mol) of this compound in 100 mL of 48% tetrafluoroboric acid (HBF₄) in a 250 mL flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.

  • Stir the mixture for 1 hour at 0 °C. The diazonium fluoroborate salt will precipitate.

  • Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Sulfonylation

  • In a pressure vessel, suspend the dried diazonium fluoroborate salt in 100 mL of acetic acid.

  • Add a catalytic amount of copper(II) chloride (1.34 g, 0.01 mol).

  • Bubble sulfur dioxide gas through the suspension for 30 minutes.

  • Seal the vessel and heat to 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride.

Step 3: Methoxylation

  • Dissolve the crude 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride in 150 mL of anhydrous methanol.

  • Cool the solution to 0 °C and add a solution of sodium methoxide (6.5 g, 0.12 mol) in 50 mL of methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 100 mL of water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.

StepProductStarting MaterialReagentsYield (%)Purity (%)
14-(Trifluoromethyl)pyridine-3-diazonium FluoroborateThis compoundNaNO₂, HBF₄80-90>95
24-(Trifluoromethyl)pyridine-3-sulfonyl Chloride4-(Trifluoromethyl)pyridine-3-diazonium FluoroborateSO₂, CuCl₂60-70>90 (crude)
32-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl Chloride4-(Trifluoromethyl)pyridine-3-sulfonyl ChlorideNaOMe70-80>98

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex agrochemical molecules. The protocols detailed herein for the preparation of key intermediates for Flonicamid and Pyroxsulam demonstrate the strategic importance of this building block. The ability to efficiently convert the amino group into other key functionalities, such as nitriles and sulfonyl chlorides, opens up a wide range of possibilities for the development of novel and effective crop protection agents. The provided workflows and experimental details are intended to serve as a practical guide for researchers engaged in the synthesis and development of next-generation agrochemicals.

References

The Versatility of 3-Amino-4-(trifluoromethyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorinated pyridine scaffold, particularly 3-Amino-4-(trifluoromethyl)pyridine and its derivatives, represents a cornerstone in modern medicinal chemistry and agrochemical research. The unique electronic properties imparted by the trifluoromethyl group significantly influence the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this privileged core, enabling the synthesis of diverse and complex molecular architectures. This document provides detailed application notes and protocols for key palladium-catalyzed reactions involving the this compound framework, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

General Workflow for Palladium-Catalyzed Cross-Coupling

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. This workflow emphasizes the requirement for an inert atmosphere to prevent catalyst degradation and ensure reaction efficiency.

G reagents Combine Reactants, Base, and Solvent in a Schlenk Flask degas Degas the Mixture (e.g., Freeze-Pump-Thaw or Inert Gas Sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand under Inert Atmosphere degas->catalyst reaction Heat the Reaction Mixture under Inert Atmosphere catalyst->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis Suzuki_Coupling reactant1 3-Halo-4-(trifluoromethyl)pyridine Derivative catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 Aryl/Heteroaryl Boronic Acid or Ester reactant2->catalyst product 3-Aryl/Heteroaryl-4-(trifluoromethyl)pyridine Derivative catalyst->product C-C Bond Formation Buchwald_Hartwig reactant1 3-Halo-4-(trifluoromethyl)pyridine catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 Primary or Secondary Amine reactant2->catalyst product This compound Derivative catalyst->product C-N Bond Formation Sonogashira_Coupling reactant1 3-Halo-4-(trifluoromethyl)pyridine catalyst Pd Catalyst Cu(I) Co-catalyst, Base reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst product 3-Alkynyl-4-(trifluoromethyl)pyridine catalyst->product C-C Bond Formation Heck_Reaction reactant1 3-Halo-4-(trifluoromethyl)pyridine catalyst Pd Catalyst Base reactant1->catalyst reactant2 Alkene reactant2->catalyst product 3-Vinyl-4-(trifluoromethyl)pyridine Derivative catalyst->product C-C Bond Formation

Synthesis of Novel Heterocycles Using 3-Amino-4-(trifluoromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(trifluoromethyl)pyridine is a versatile building block in medicinal chemistry for the synthesis of novel heterocyclic compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The amino group provides a reactive handle for a variety of cyclization and functionalization reactions, enabling the construction of diverse scaffolds, particularly fused pyrimidine systems like pyrido[2,3-d]pyrimidines. These heterocycles are of significant interest as they are known to function as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocycles derived from this compound, with a focus on their potential as kinase inhibitors.

Data Presentation: Synthesis of Pyrido[2,3-d]pyrimidines

The following tables summarize quantitative data for the synthesis of key intermediates and final pyrido[2,3-d]pyrimidine derivatives starting from this compound. These reactions typically involve cyclocondensation with β-dicarbonyl compounds or their equivalents.

Table 1: Synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

StepReactantsReagents/SolventsReaction Time (h)Temperature (°C)Yield (%)
1This compound, Diethyl ethoxymethylenemalonate (DEEM)Ethanol2Reflux~95
2Intermediate from Step 1Diphenyl ether0.5250~90

Table 2: Synthesis of 5-Hydroxy-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

StepReactantsReagents/SolventsReaction Time (h)Temperature (°C)Yield (%)
1This compound, Diethyl malonateSodium ethoxide4Reflux~85

Experimental Protocols

Protocol 1: Synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol details a two-step synthesis involving an initial condensation followed by a thermal cyclization.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ethanol, absolute

  • Diphenyl ether

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Step 1: Synthesis of Diethyl 2-(((4-(trifluoromethyl)pyridin-3-yl)amino)methylene)malonate

  • In a 100 mL round-bottom flask, dissolve this compound (1.62 g, 10 mmol) in absolute ethanol (20 mL).

  • Add diethyl ethoxymethylenemalonate (2.16 g, 10 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours.

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude intermediate product as a solid. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

  • Place the crude intermediate from Step 1 into a 50 mL round-bottom flask.

  • Add diphenyl ether (15 mL) to the flask.

  • Heat the mixture to 250 °C with vigorous stirring for 30 minutes. A precipitate will form.

  • Allow the mixture to cool to room temperature.

  • Add hexane to the solidified mixture to dilute the diphenyl ether and break up the solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane.

  • Dry the product in a vacuum oven to yield 7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of 5-Hydroxy-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes a one-pot cyclocondensation reaction.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Glacial acetic acid

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.46 g, 20 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask under an inert atmosphere.

  • To the sodium ethoxide solution, add this compound (1.62 g, 10 mmol).

  • Add diethyl malonate (1.60 g, 10 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the cooled mixture by the dropwise addition of glacial acetic acid until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product in a vacuum oven to yield 5-hydroxy-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one.

Signaling Pathways and Biological Activity

Heterocycles derived from this compound, particularly pyrido[2,3-d]pyrimidines, have emerged as potent inhibitors of various protein kinases. These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Key kinase targets for these compounds include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[1]

  • Cyclin-Dependent Kinases (CDKs): In complex with cyclins, CDKs regulate the progression of the cell cycle. Inhibition of CDKs, such as CDK4/6, can lead to cell cycle arrest.[2]

  • PI3K/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Inhibitors targeting PI3K and/or mTOR are of significant therapeutic interest.[2]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signal transduction.

Diagrams

Synthesis_Workflow_Protocol_1 cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product A This compound C Mix in Ethanol Reflux for 2h A->C B Diethyl ethoxymethylenemalonate B->C D Diethyl 2-(((4-(trifluoromethyl)pyridin-3-yl)amino)methylene)malonate C->D E Heat in Diphenyl Ether 250°C for 30 min D->E F 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one E->F

Caption: Workflow for the synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one.

Kinase_Inhibition_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CellCycle Cell Cycle Progression CDK4_6 CDK4/6 CDK4_6->CellCycle Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibitor->PI3K Inhibitor->CDK4_6

Caption: Inhibition of key signaling pathways by pyrido[2,3-d]pyrimidine derivatives.

References

The Role of 3-Amino-4-(trifluoromethyl)pyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. Among these, the trifluoromethylpyridine scaffold has garnered significant attention for its ability to improve metabolic stability, binding affinity, and cell permeability. This document provides detailed application notes and experimental protocols on the use of 3-amino-4-(trifluoromethyl)pyridine and its isomers in the synthesis of clinically relevant kinase inhibitors, with a focus on Pexidartinib, a potent inhibitor of colony-stimulating factor 1 receptor (CSF-1R), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).

Introduction

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The this compound core, with its unique electronic and structural features, serves as a valuable building block for the synthesis of novel kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the pyridine nitrogen and influence key interactions within the kinase ATP-binding pocket.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of Pexidartinib against its primary kinase targets.

CompoundTarget KinaseIC50 (nM)
PexidartinibCSF-1R13
Pexidartinibc-Kit10
PexidartinibFLT3160

Featured Kinase Inhibitor: Pexidartinib

Pexidartinib (formerly PLX3397) is an orally active and potent kinase inhibitor approved for the treatment of symptomatic tenosynovial giant cell tumor (TGCT).[1][2] Its synthesis, while not directly starting from this compound, utilizes a key 6-(trifluoromethyl)nicotinaldehyde intermediate, highlighting the importance of the trifluoromethylpyridine scaffold in its potent inhibitory activity.[1][2] The nitrogen atom of the pyridine ring is thought to contribute to the stabilization of the inhibitor within the kinase conformation.[1][2]

Experimental Protocols

The synthesis of kinase inhibitors often involves key cross-coupling reactions to construct the core structure. Below are detailed protocols for a representative Buchwald-Hartwig amination reaction, a common method for forming the crucial C-N bond found in many kinase inhibitors, including a key step in the synthesis of Pexidartinib.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide with an amine, a reaction central to the synthesis of many kinase inhibitors.

Materials:

  • Aryl halide (e.g., a brominated heterocyclic intermediate) (1.0 equiv)

  • Amine (e.g., 3-aminomethyl-6-(trifluoromethyl)pyridine) (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide, the amine, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Signaling Pathways and Mechanism of Action

Pexidartinib exerts its therapeutic effect by inhibiting key receptor tyrosine kinases involved in cell proliferation, differentiation, and survival.

CSF-1R Signaling Pathway

Colony-stimulating factor 1 (CSF-1) binding to its receptor, CSF-1R, leads to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers downstream signaling cascades, including the PI3K-AKT and MAPK pathways, which are crucial for the survival and differentiation of macrophages.[3][4] In diseases like TGCT, overexpression of CSF-1 leads to the recruitment and proliferation of macrophages, forming the bulk of the tumor. Pexidartinib blocks this signaling, thereby reducing the tumor mass.

CSF1R_Signaling cluster_membrane Cell Membrane CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K MAPK MAPK (ERK) CSF1R->MAPK Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits AKT AKT PI3K->AKT Proliferation Macrophage Proliferation & Survival AKT->Proliferation MAPK->Proliferation cKit_Signaling cluster_membrane Cell Membrane SCF SCF cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K MAPK MAPK (ERK) cKit->MAPK Pexidartinib Pexidartinib Pexidartinib->cKit Inhibits AKT AKT PI3K->AKT Cell_Growth Cell Proliferation & Survival AKT->Cell_Growth MAPK->Cell_Growth Synthesis_Workflow Start This compound (or other TFMP derivative) Intermediate1 Functionalized Pyridine Intermediate Start->Intermediate1 Derivatization Coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) Intermediate1->Coupling Core Kinase Inhibitor Core Scaffold Coupling->Core Final Final Kinase Inhibitor Core->Final Final Modification (optional) Purification Purification & Characterization Final->Purification

References

Synthesis of 3-Amino-4-(trifluoromethyl)pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 3-Amino-4-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust three-step process commencing with the nitration of 4-chloropyridine to yield 3-nitro-4-chloropyridine. This intermediate subsequently undergoes a trifluoromethylation reaction to afford 3-nitro-4-(trifluoromethyl)pyridine. The final step involves the reduction of the nitro group to the desired this compound. Detailed methodologies for each reaction, including reagent quantities, reaction conditions, and purification procedures, are presented. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided using the DOT language.

Introduction

Pyridine derivatives containing a trifluoromethyl group are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the trifluoromethyl moiety, such as increased metabolic stability and lipophilicity. This compound, in particular, serves as a key intermediate for the synthesis of a variety of biologically active molecules. This protocol outlines a reliable and reproducible method for its preparation.

Experimental Protocols

The synthesis of this compound is accomplished in three main stages:

  • Step 1: Synthesis of 3-Nitro-4-chloropyridine

  • Step 2: Synthesis of 3-Nitro-4-(trifluoromethyl)pyridine

  • Step 3: Synthesis of this compound

Protocol 1: Synthesis of 3-Nitro-4-chloropyridine

This procedure details the nitration of 4-chloropyridine using a mixture of fuming nitric acid and sulfuric acid.

Materials:

  • 4-Chloropyridine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Carbonate solution (30%)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 10.0 g (88.0 mmol) of 4-chloropyridine.

  • Cool the flask in an ice bath and slowly add 40 mL of concentrated sulfuric acid while maintaining the internal temperature below 20 °C.

  • Prepare a nitrating mixture by carefully adding 8.4 mL of fuming nitric acid to 17 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Slowly add the nitrating mixture to the solution of 4-chloropyridine in sulfuric acid via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 30% sodium carbonate solution until the pH reaches approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 3-nitro-4-chloropyridine can be purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Synthesis of 3-Nitro-4-(trifluoromethyl)pyridine

This protocol describes the trifluoromethylation of 3-nitro-4-chloropyridine using a copper-based catalyst and a trifluoromethyl source.

Materials:

  • 3-Nitro-4-chloropyridine

  • (Trifluoromethyl)trimethylsilane (Ruppert's Reagent, TMSCF3)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Condenser

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry 100 mL Schlenk flask under an inert atmosphere, add 5.0 g (31.5 mmol) of 3-nitro-4-chloropyridine, 0.60 g (3.15 mmol) of copper(I) iodide, and 3.66 g (63.0 mmol) of potassium fluoride.

  • Add 50 mL of anhydrous DMF to the flask.

  • To this suspension, add 8.9 mL (63.0 mmol) of (trifluoromethyl)trimethylsilane (Ruppert's Reagent) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-nitro-4-(trifluoromethyl)pyridine.

Protocol 3: Synthesis of this compound

This final step involves the catalytic hydrogenation of the nitro intermediate to the target amine.

Materials:

  • 3-Nitro-4-(trifluoromethyl)pyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 4.0 g (20.8 mmol) of 3-nitro-4-(trifluoromethyl)pyridine in 80 mL of methanol.

  • Carefully add 0.40 g of 10% Pd/C catalyst to the solution.

  • Secure the vessel to a hydrogenation apparatus or equip it with a hydrogen-filled balloon.

  • Evacuate the vessel and backfill with hydrogen gas (repeat this process 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or slightly above) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent like hexanes or by column chromatography if necessary.

Data Presentation

StepStarting MaterialReagentsProductYield (Typical)Melting Point (°C)
1 4-ChloropyridineFuming HNO₃, H₂SO₄3-Nitro-4-chloropyridine75-85%48-50
2 3-Nitro-4-chloropyridineTMSCF₃, CuI, KF3-Nitro-4-(trifluoromethyl)pyridine60-70%35-37
3 3-Nitro-4-(trifluoromethyl)pyridineH₂, 10% Pd/CThis compound90-98%49-52[1]

Experimental Workflow Diagram

Synthesis_Workflow Start 4-Chloropyridine Step1 Nitration (Fuming HNO₃, H₂SO₄) Start->Step1 Intermediate1 3-Nitro-4-chloropyridine Step1->Intermediate1 Step2 Trifluoromethylation (TMSCF₃, CuI, KF) Intermediate1->Step2 Intermediate2 3-Nitro-4-(trifluoromethyl)pyridine Step2->Intermediate2 Step3 Reduction (H₂, Pd/C) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Three-step synthesis of this compound.

Conclusion

The described three-step synthesis provides an effective and reproducible pathway for the preparation of this compound. The protocols are detailed to ensure they can be readily implemented in a laboratory setting by researchers and professionals in the field of drug development and organic synthesis. The presented data and workflow diagram offer a clear and concise overview of the entire synthetic process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-4-(trifluoromethyl)pyridine synthesis. The primary focus is on the catalytic hydrogenation of 3-nitro-4-(trifluoromethyl)pyridine, a common and effective synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most widely employed method is the reduction of 3-nitro-4-(trifluoromethyl)pyridine. Catalytic hydrogenation using heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a highly effective and scalable approach for this transformation. This method is favored for its high selectivity and yield, and it avoids the use of harsh or stoichiometric reducing agents.

Q2: What are the key challenges in the synthesis of this compound via catalytic hydrogenation?

Key challenges include ensuring the complete reduction of the nitro group, preventing side reactions, and achieving high purity of the final product. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring and the nitro group, potentially leading to incomplete reactions or the formation of intermediates. Catalyst selection and optimization of reaction conditions are crucial to overcome these challenges.

Q3: How does the trifluoromethyl group affect the catalytic hydrogenation of the nitro group on the pyridine ring?

The strong electron-withdrawing trifluoromethyl group deactivates the pyridine ring, which can make the reduction of the nitro group more challenging compared to substrates without this group. However, it can also increase the reactivity of the pyridine ring towards hydrogenation under certain conditions. Careful control of reaction parameters is necessary to selectively reduce the nitro group without affecting the trifluoromethyl group or the pyridine ring.

Q4: What are the potential side products in this reaction?

The primary potential side products arise from incomplete reduction of the nitro group, leading to the formation of nitroso and hydroxylamine intermediates. These intermediates can sometimes dimerize to form azo or azoxy compounds, which can color the product and complicate purification. Over-reduction, leading to the hydrogenation of the pyridine ring, is also a possibility under harsh conditions.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material (3-nitro-4-(trifluoromethyl)pyridine), the disappearance of the starting material and the appearance of the product can be tracked. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive Catalyst: The catalyst may have lost its activity due to improper storage, handling, or poisoning.- Use a fresh batch of catalyst. - Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., Raney Nickel, dry Pd/C). - Purify starting materials and solvents to remove potential catalyst poisons (e.g., sulfur compounds).
Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure.- Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed. - Gradually increase the reaction temperature, but monitor for side product formation. - Increase the hydrogen pressure within the safe limits of the reactor.
Poor Quality Starting Material: Impurities in the 3-nitro-4-(trifluoromethyl)pyridine can interfere with the reaction.- Verify the purity of the starting material using techniques like NMR or melting point analysis. - Recrystallize or purify the starting material if necessary.
Formation of Colored Impurities (e.g., yellow or orange) Presence of Azo/Azoxy Compounds: These are formed from the condensation of partially reduced nitroso and hydroxylamine intermediates.- Ensure complete reduction by extending the reaction time or increasing catalyst loading. - Maintain a consistently high hydrogen pressure throughout the reaction. - Consider adding a co-catalyst or modifier, such as vanadium compounds, which can suppress the accumulation of hydroxylamine intermediates.[1]
Difficult Product Isolation Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup.- After filtration of the catalyst, carefully remove the solvent under reduced pressure. - Perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) from the aqueous phase if applicable. - Consider crystallization by using a solvent/anti-solvent system.
Emulsion Formation during Workup: This can complicate the separation of aqueous and organic layers.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite or glass wool.
Inconsistent Results Variability in Reaction Conditions: Minor changes in temperature, pressure, stirring rate, or catalyst loading can affect the outcome.- Standardize all reaction parameters and record them meticulously for each experiment. - Ensure efficient and consistent stirring to overcome mass transfer limitations, especially in heterogeneous catalysis.

Experimental Protocols

Catalytic Hydrogenation of 3-nitro-4-(trifluoromethyl)pyridine

This protocol describes a general procedure for the catalytic hydrogenation of 3-nitro-4-(trifluoromethyl)pyridine to this compound using Palladium on Carbon (Pd/C) as the catalyst.

Materials:

  • 3-nitro-4-(trifluoromethyl)pyridine

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol or Ethanol (reagent grade)

  • High-purity hydrogen gas

  • High-purity nitrogen gas

  • Celite® or other filter aid

Equipment:

  • High-pressure reactor (autoclave) with magnetic stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor, add 3-nitro-4-(trifluoromethyl)pyridine and the solvent (methanol or ethanol). A typical substrate concentration is 5-10% (w/v).

  • Catalyst Addition: Under a stream of nitrogen, carefully add 10% Pd/C (50% wet). The catalyst loading can range from 1 to 5 mol% relative to the substrate.

  • Inerting: Seal the reactor and purge the system with nitrogen gas three to five times to remove all oxygen.

  • Hydrogenation: After the nitrogen purge, pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 25-50 °C). The reaction is exothermic, so monitor the temperature carefully.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by TLC or HPLC analysis of a small, carefully withdrawn sample.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The wet catalyst can be pyrophoric upon drying; handle with care and keep it wet.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

The following table provides a general overview of typical reaction parameters for the catalytic hydrogenation of nitroaromatic compounds. Optimal conditions for 3-nitro-4-(trifluoromethyl)pyridine may vary.

ParameterPlatinum on Carbon (Pt/C)Palladium on Carbon (Pd/C)Raney Nickel
Typical Loading 1-5% Pt/C5-10% Pd/CSlurry in solvent
Substrate:Catalyst Ratio (w/w) 100:1 to 500:120:1 to 100:1Variable, often in excess
Hydrogen Pressure (psi) 50 - 50050 - 200100 - 1000
Temperature (°C) 25 - 8025 - 6050 - 150
Typical Solvents Methanol, Ethanol, Acetic AcidMethanol, Ethanol, Ethyl AcetateMethanol, Ethanol
Selectivity High, can cause dehalogenationHigh, generally good functional group toleranceHigh, can be pyrophoric

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification prep1 Charge Reactor with 3-nitro-4-(trifluoromethyl)pyridine and Solvent prep2 Add Pd/C Catalyst under Nitrogen prep1->prep2 prep3 Seal and Purge Reactor with Nitrogen prep2->prep3 react1 Pressurize with Hydrogen prep3->react1 react2 Heat and Stir react1->react2 react3 Monitor Hydrogen Uptake and Reaction Progress (TLC/HPLC) react2->react3 workup1 Cool, Vent, and Purge with Nitrogen react3->workup1 workup2 Filter to Remove Catalyst workup1->workup2 workup3 Solvent Evaporation workup2->workup3 workup4 Purification (Recrystallization or Chromatography) workup3->workup4 product product workup4->product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Inactive Catalyst start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Poor Starting Material Purity start->cause3 sol1 Use Fresh Catalyst & Handle Properly cause1->sol1 sol2 Increase Reaction Time, Temperature, or Pressure cause2->sol2 sol3 Verify and Purify Starting Material cause3->sol3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Amino-4-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its physicochemical properties. The presence of both a basic amino group and an electron-withdrawing trifluoromethyl group on the pyridine ring can lead to difficulties in achieving high purity. Common issues include the removal of starting materials, reagents, and structurally similar byproducts formed during synthesis. The compound's polarity can also influence the choice of purification technique and conditions.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: While specific impurities depend on the synthetic route, common byproducts in the synthesis of aminopyridines from halopyridines can include:

  • Unreacted starting materials: Such as the corresponding halo-4-(trifluoromethyl)pyridine.

  • Over-aminated or di-substituted products: Although less common under controlled conditions.

  • Hydrolysis products: If water is present during the reaction, the halo-precursor may hydrolyze to the corresponding pyridone.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

It is crucial to analyze the crude product by techniques like HPLC, GC-MS, or LC-MS to identify the impurity profile before selecting a purification strategy.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely accepted and powerful technique for assessing the purity of compounds like this compound due to its high resolution and sensitivity.[1] Gas Chromatography (GC) can also be a suitable method, particularly for analyzing volatile impurities. For structural confirmation of the main component and identification of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), are invaluable.[1]

Troubleshooting Guides

Recrystallization

Problem 1: My this compound oils out instead of crystallizing.

  • Possible Cause: The boiling point of the solvent may be too high, or the solution may be too concentrated, leading to the compound coming out of solution above its melting point. The presence of impurities can also lower the melting point of the mixture and promote oiling out.

  • Solution:

    • Scratching: Try to induce crystallization by scratching the inside of the flask at the air-solvent interface with a glass rod.

    • Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled solution.

    • Solvent System Adjustment: Re-heat the solution to dissolve the oil. Add a small amount of a "co-solvent" in which the compound is less soluble (an anti-solvent) until the solution becomes slightly turbid. Then, add a few drops of the original "good" solvent to clarify the solution and allow it to cool slowly.

    • Lower Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Problem 2: The recovery of my purified product after recrystallization is very low.

  • Possible Cause:

    • Using too much solvent.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • Solvent Selection: Screen for a solvent or solvent system where the compound has high solubility at elevated temperatures and very low solubility at low temperatures.

    • Preheat Funnel: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

Problem 3: The recrystallized this compound is still colored.

  • Possible Cause: The presence of colored impurities that co-crystallize with the product.

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb some of your product.

    • Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.

    • Alternative Purification Method: If color persists, consider purifying the material by column chromatography.

Column Chromatography

Problem 1: I am having difficulty separating this compound from impurities on a standard silica gel column.

  • Possible Cause: The basic amino group can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

  • Solution:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will compete with your compound for the acidic sites on the silica gel, improving the peak shape and resolution.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or amine-functionalized silica.

    • Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or TFA) may provide a better separation.

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization for your specific instrument and sample.

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B over 10-15 minutes, hold, and then return to initial conditions. A typical starting point could be 10% B to 90% B.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 254 nm
Injection Volume 5-10 µL
Sample Preparation Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.
Purification by Recrystallization

This is a general procedure for recrystallization. The choice of solvent is critical and should be determined through small-scale solvent screening. A promising solvent system for similar compounds is ethyl acetate/hexanes.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethyl acetate, toluene, methanol, and mixtures like ethyl acetate/hexanes or ethanol/water) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a preheated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Purification by Flash Column Chromatography

This protocol provides a starting point for the purification of this compound using flash chromatography.

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). Add 0.1-1% triethylamine to the mobile phase to improve peak shape.
Sample Loading Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the column ("dry loading").
Elution Elute the column with the mobile phase gradient, collecting fractions.
Analysis Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Solvent Removal Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Experimental Workflows

experimental_workflow crude Crude 3-Amino-4- (trifluoromethyl)pyridine analysis Purity Analysis (e.g., HPLC, GC-MS) crude->analysis decision Is Purity > 98%? analysis->decision recrystallization Recrystallization decision->recrystallization No column_chrom Column Chromatography decision->column_chrom No, and Recrystallization is Ineffective pure_product Pure Product decision->pure_product Yes recrystallization->analysis further_purification Further Purification Needed recrystallization->further_purification If still impure column_chrom->analysis column_chrom->further_purification If still impure further_purification->column_chrom Try alternative method

References

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-4-(trifluoromethyl)pyridine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions involving 3-Amino-4-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions on this compound challenging?

A1: The primary challenge stems from the electronic properties of the molecule. The potent electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making it less susceptible to electrophilic aromatic substitution but more amenable to nucleophilic aromatic substitution (SNAr). However, the amino group is a strong electron-donating group, which can complicate reactions by altering the electron density of the ring and potentially coordinating with metal catalysts used in cross-coupling reactions.

Q2: Which positions on the this compound ring are most reactive for nucleophilic aromatic substitution (SNAr)?

A2: For SNAr to occur, a good leaving group, such as a halide, must be present on the ring. The positions ortho and para to the electron-withdrawing pyridine nitrogen are the most activated for nucleophilic attack. In the case of a halogenated derivative of this compound, the reactivity of the halide is influenced by both the trifluoromethyl group and the amino group.

Q3: Can I perform palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig on this compound without protecting the amino group?

A3: It is often possible to perform these reactions without protecting the amino group. However, the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The success of the reaction is highly dependent on the choice of ligand, base, and reaction conditions. Bulky, electron-rich phosphine ligands are often employed to mitigate catalyst poisoning.

Q4: What are the most common side reactions to be aware of?

A4: Common side reactions include:

  • In Suzuki couplings: Homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen).

  • In Buchwald-Hartwig aminations: Hydrodehalogenation of the aryl halide and β-hydride elimination from the palladium-amido intermediate.

  • In SNAr reactions: Reactions at unintended positions if multiple leaving groups are present, and potential side reactions involving the amino group if it is not inert under the reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Suggested Solution
Poor Leaving Group If possible, switch to a better leaving group. For SNAr, the reactivity order is generally F > Cl > Br > I.
Insufficient Activation The electron-withdrawing effect of the trifluoromethyl group is strong, but if the reaction is still sluggish, consider if a derivative with an additional electron-withdrawing group could be used.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor for decomposition of starting materials or products.
Weak Nucleophile If using a weak nucleophile, consider using a stronger base to deprotonate it, thereby increasing its nucleophilicity.
Solvent Effects Use a polar aprotic solvent such as DMSO, DMF, or NMP to facilitate the formation of the Meisenheimer complex. Ensure the solvent is anhydrous.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Possible Cause Suggested Solution
Catalyst Deactivation The amino group on the pyridine ring can poison the catalyst. Switch to bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. Ensure the base is fresh and handled under inert conditions.
Solvent Quality Use anhydrous, degassed solvents. Toluene and dioxane are common choices. Inadequate degassing can lead to catalyst decomposition.
Aryl Halide Reactivity The reactivity of the aryl halide partner follows the order I > Br > Cl. For less reactive aryl chlorides, a specialized catalyst system designed for C-Cl activation may be necessary.
Issue 3: Low Yield and Side Products in Suzuki Coupling
Possible Cause Suggested Solution
Catalyst Inhibition Similar to the Buchwald-Hartwig amination, the amino and pyridine nitrogens can inhibit the palladium catalyst. Employ bulky, electron-rich phosphine ligands.
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Ensure rigorous degassing of the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas for an extended period).
Protodeboronation This occurs when the boronic acid reacts with water or other protic sources. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are more stable to hydrolysis. A milder base may also reduce the rate of this side reaction.
Dehalogenation of Starting Material This can occur if a hydride source is present. Ensure solvents are not a source of hydrides. Optimizing the reaction time to be as short as possible while still achieving good conversion can also minimize this side reaction.

Data Presentation: Comparison of Reaction Conditions

Disclaimer: The following tables provide illustrative data based on general principles and published results for similar electron-deficient pyridine systems. Optimal conditions for this compound may vary and require specific optimization.

Table 1: Illustrative Conditions for Buchwald-Hartwig Amination of 3-Bromo-4-(trifluoromethyl)pyridine with Aniline

Entry Palladium Precatalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene10012>90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101885
3Pd₂(dba)₃ (2)RuPhos (4)LHMDS (1.2)THF802488
4Pd(OAc)₂ (2)P(tBu)₃ (4)Cs₂CO₃ (2.0)Toluene1101675

Table 2: Illustrative Conditions for Suzuki Coupling of 3-Chloro-4-(trifluoromethyl)pyridine with Phenylboronic Acid

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001270
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1008>95
3PdCl₂(dppf) (3)-CsF (2.0)DMF901680
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)t-AmylOH1101092

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of a halo-derivative of this compound with an amine.

Materials:

  • 3-Halo-4-(trifluoromethyl)pyridine derivative (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Add the 3-halo-4-(trifluoromethyl)pyridine derivative and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of a halo-derivative of this compound with a boronic acid.

Materials:

  • 3-Halo-4-(trifluoromethyl)pyridine derivative (1.0 equiv)

  • Arylboronic acid or boronic acid ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, CsF, 2.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-halo-4-(trifluoromethyl)pyridine derivative, arylboronic acid, palladium catalyst (and ligand, if separate), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Cross-Coupling Reactions

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Analysis start Oven-dried Glassware reagents Add Reactants, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield catalyst Catalyst Deactivation low_yield->catalyst conditions Suboptimal Conditions (Temp, Time, Solvent) low_yield->conditions reagents Poor Reagent Quality low_yield->reagents side_reactions Side Reactions low_yield->side_reactions optimize_catalyst Change Ligand/ Increase Loading catalyst->optimize_catalyst Address optimize_conditions Screen Solvents/ Vary Temp & Time conditions->optimize_conditions Address purify_reagents Purify/Use Fresh Reagents reagents->purify_reagents Address modify_conditions Adjust Stoichiometry/ Improve Degassing side_reactions->modify_conditions Address G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Inhibitor This compound Derivative (e.g., PQR309) Inhibitor->PI3K Inhibitor->mTORC1

common side reactions in the synthesis of 3-Amino-4-(trifluoromethyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-4-(trifluoromethyl)pyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound derivatives?

A1: There are three main strategies for synthesizing trifluoromethylpyridine (TFMP) derivatives[1][2]:

  • Nucleophilic Aromatic Substitution (SNAr) or Catalytic Amination: This is a common method involving the reaction of a 3-halo-4-(trifluoromethyl)pyridine precursor with an amine or ammonia source. This can be a direct SNAr reaction, often requiring activating groups on the ring, or a palladium-catalyzed process like the Buchwald-Hartwig amination.[3][4]

  • Pyridine Ring Construction: This "bottom-up" approach involves the cyclocondensation of acyclic, trifluoromethyl-containing building blocks to form the pyridine ring.[1][2]

  • Direct Trifluoromethylation: This involves introducing a trifluoromethyl group directly onto a pre-functionalized pyridine ring using a specialized trifluoromethylating agent.[1][5]

Q2: My Nucleophilic Aromatic Substitution (SNAr) reaction with a 3-chloro-4-(trifluoromethyl)pyridine precursor is very slow. What could be the issue?

A2: The SNAr reaction rate is highly dependent on the electronic nature of the pyridine ring. The trifluoromethyl group is electron-withdrawing, which activates the ring for nucleophilic attack. However, if the reaction is sluggish, consider the following:

  • Insufficient Activation: The presence of only a trifluoromethyl group may not be sufficient for facile substitution. SNAr reactions are significantly accelerated by strongly electron-attracting groups (like a nitro group) positioned ortho or para to the leaving group.[6][7]

  • Nucleophile Strength: A more potent nucleophile or stronger base may be required to facilitate the reaction.

  • Reaction Temperature: Increasing the reaction temperature is a common strategy to increase the rate, although this may also promote side reactions. Reactions with ammonia, for instance, are often run at high temperatures (150-180°C) in an autoclave to achieve good conversion.[8]

Q3: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation of my starting material. Why is this happening?

A3: Hydrodehalogenation is a known side reaction in palladium-catalyzed C-N coupling reactions.[3] It results in the replacement of the halogen atom with a hydrogen atom. This can occur via two primary pathways:

  • Direct Reduction: The aryl halide can be reduced by the palladium-hydride species in the catalytic cycle.

  • β-Hydride Elimination: An unproductive side reaction can compete with the desired reductive elimination step. The palladium-amido intermediate undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine.[3] Optimizing the ligand, base, and solvent system is crucial to minimize this side reaction.

Q4: What are the key challenges in purifying this compound derivatives?

A4: Purification can be challenging due to the formation of structurally similar side products. For instance, in syntheses starting from multi-halogenated precursors, obtaining a single product with high regioselectivity can be difficult, leading to mixtures of isomers.[2] Additionally, side products like hydrodehalogenated compounds or over-aminated products may have similar polarities to the desired product, complicating chromatographic separation. In some cases, converting the amine product to a hydrochloride salt can facilitate purification and handling.[9]

Troubleshooting Guides

Problem 1: Low Yield in Buchwald-Hartwig Amination

You are performing a palladium-catalyzed amination of 3-chloro-4-(trifluoromethyl)pyridine and observing low conversion to the desired 3-amino product.

Potential Cause Troubleshooting Steps Rationale
Catalyst Inactivation Ensure all reagents and solvents are anhydrous and degassed.Use a glovebox or Schlenk techniques for catalyst handling.Consider a different palladium precursor or a more robust ligand system (e.g., sterically hindered biaryl phosphine ligands).[3]Palladium(0) catalysts are sensitive to oxygen. Certain functional groups can also act as catalyst poisons.[4]
Incorrect Base Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).The strength and solubility of the base are critical for the catalytic cycle's efficiency.The base is required to deprotonate the amine and form the active palladium-amido intermediate. Its choice can significantly impact reaction rate and side product formation.[3][4]
Suboptimal Ligand Experiment with different phosphine ligands (e.g., RuPhos, XPhos).The choice of ligand influences the stability of the catalytic intermediates and the rate of reductive elimination versus side reactions.Sterically hindered and electron-rich ligands often promote the desired C-N bond formation and are crucial for coupling less reactive aryl chlorides.[10]
Side Reactions Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts.If hydrodehalogenation is observed, try a milder base or lower reaction temperature.Identifying the major undesired pathway (e.g., hydrodehalogenation, homocoupling) is key to rationally modifying the reaction conditions.[3]
Problem 2: Formation of Impurities during Synthesis of Precursors

During the synthesis of a chlorinated 4-(trifluoromethyl)pyridine precursor, you obtain a mixture of products with varying degrees of chlorination.

Potential Cause Troubleshooting Steps Rationale
Poor Control of Chlorination Carefully control the molar ratio of the chlorinating agent to the substrate.Optimize the reaction temperature, as higher temperatures can lead to over-chlorination.The number of chlorine atoms added to the pyridine ring is often controlled by reaction stoichiometry and temperature. However, the formation of some multi-chlorinated by-products can be unavoidable.[2]
** inseparable Byproducts**If purification by distillation or chromatography is ineffective, consider a chemical conversion strategy.Unwanted chlorinated byproducts can sometimes be converted back to a useful starting material via catalytic hydrogenolysis (dechlorination).This recycling strategy can improve the overall process economy by reducing waste.[1][2]

Experimental Protocols

Protocol: Amination of 2-Chloro-4-(trifluoromethyl)pyridine with Aqueous Ammonia

This protocol is adapted from a patented procedure for the synthesis of 2-amino-4-(trifluoromethyl)pyridine, which illustrates a common method for introducing an amino group onto a related pyridine scaffold.[8]

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • 28% Aqueous ammonia

  • Autoclave (200 mL)

Procedure:

  • Charge a 200-mL autoclave with 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.

  • Seal the autoclave and heat the mixture to 180°C. The internal pressure will be approximately 20 atm.

  • Maintain the reaction at 180°C for 10 hours with stirring.

  • After the reaction is complete, allow the system to cool to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the collected crystals thoroughly with water.

  • Dry the crystals to obtain the 2-amino-4-(trifluoromethyl)pyridine product.

Disclaimer: This is an exemplary protocol. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

Visualizations

Troubleshooting Workflow for Low-Yield Synthesis

G start Low Yield or Incomplete Reaction check_sm 1. Analyze Starting Materials (SM) start->check_sm sm_ok SM Purity OK? check_sm->sm_ok purify_sm Purify SM & Repeat sm_ok->purify_sm No analyze_crude 2. Analyze Crude Reaction Mixture (LCMS/GCMS) sm_ok->analyze_crude Yes purify_sm->start identify_sp Identify Side Products (SP) analyze_crude->identify_sp sp_known Known SP? (e.g., Hydrodehalogenation) identify_sp->sp_known Yes optimize 3. Optimize Reaction Conditions identify_sp->optimize No / Unclear decomp SM Decomposition Observed sp_known->decomp Decomposition hydrodehalogenation Hydrodehalogenation Observed sp_known->hydrodehalogenation Reduction no_reaction No Reaction/ Low Conversion sp_known->no_reaction SM Remaining success Improved Yield optimize->success lower_temp Use Milder Conditions (Lower Temp, Weaker Base) decomp->lower_temp lower_temp->success change_ligand Change Ligand/Base System hydrodehalogenation->change_ligand change_ligand->success increase_temp Increase Temp/ Use Stronger Base/Activator no_reaction->increase_temp increase_temp->success

Caption: A troubleshooting workflow for diagnosing and resolving low-yield reactions.

Buchwald-Hartwig Amination Cycle and Side Reactions

G Buchwald-Hartwig Catalytic Cycle cluster_main_cycle Desired Catalytic Cycle cluster_side_reactions Side Reactions pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR₂ / -Base-H⁺X⁻) hydrodehalogenation Ar-H oa_complex->hydrodehalogenation Reduction by Pd-H species amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product amido_complex->hydrodehalogenation β-Hydride Elimination imine Imine amido_complex->imine

Caption: The Buchwald-Hartwig cycle and key unproductive side reaction pathways.

References

troubleshooting failed reactions with 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key structural and electronic features of this compound that influence its reactivity?

A1: this compound possesses a unique combination of a nucleophilic amino group and a potent electron-withdrawing trifluoromethyl group on a pyridine ring. The trifluoromethyl group significantly reduces the electron density of the pyridine ring and, consequently, the nucleophilicity of the amino group. This electronic effect can make reactions that rely on the amine's nucleophilicity, such as amide bond formation, more challenging compared to non-fluorinated analogs.

Q2: How should this compound be stored?

A2: It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from light, heat, and strong oxidizing agents.[1][2] For long-term storage, maintaining the compound at low temperatures is advisable to ensure its stability.[1]

Q3: What are some common reactions where this compound is used?

A3: this compound is a valuable building block in medicinal chemistry and agrochemistry.[3] It is commonly used in cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Key applications include:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

  • Buchwald-Hartwig amination: Palladium-catalyzed coupling with aryl halides or pseudohalides to form diarylamines.[4][5]

  • Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling with boronic acids or esters, typically after conversion of the amine to a halide or triflate, to form biaryl compounds.[6][7]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: While specific toxicity data for this compound is not detailed in the provided results, related compounds like 2-Amino-4-(trifluoromethyl)pyridine are classified as hazardous substances.[8] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. Always consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information.

Troubleshooting Failed Reactions

Issue 1: Low or No Yield in Amide Coupling Reactions

The reduced nucleophilicity of the amino group in this compound is a primary reason for sluggish or failed amide coupling reactions.[1]

Troubleshooting Steps:

  • Activate the Carboxylic Acid: If using a standard coupling reagent like HBTU or HOBt with a carboxylic acid, consider switching to a more potent activating agent such as HATU or PyBOP.[1] Alternatively, converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can overcome the low nucleophilicity of the amine.[1]

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can help drive the reaction to completion. However, monitor the reaction closely for any signs of decomposition.[1]

  • Use a Stronger, Non-Nucleophilic Base: If the reaction protocol includes a base, switching from a weaker base like triethylamine to a stronger, non-nucleophilic base such as DBU or a phosphazene base may be beneficial.[1]

  • Solvent Choice: Ensure the use of anhydrous solvents to prevent hydrolysis of activated intermediates.

Experimental Protocol: General Procedure for Amide Coupling with an Activated Carboxylic Acid

  • Acid Activation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM). Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating may be applied.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Failure of Buchwald-Hartwig Amination

Buchwald-Hartwig amination reactions can be sensitive, especially with electron-deficient amines.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary.[1] Using a pre-formed palladium catalyst can also lead to more reliable results.

  • Base Selection: A strong, non-coordinating base is crucial. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used.[1] Ensure the base is fresh and handled under inert conditions.

  • Solvent: Anhydrous and thoroughly degassed solvents (e.g., toluene, dioxane) are essential to prevent catalyst decomposition.[1]

  • Reactivity of the Aryl Halide: The reactivity of the aryl halide coupling partner follows the order I > Br > OTf > Cl. For less reactive aryl chlorides, a specialized catalyst system designed for C-Cl bond activation may be required.[1]

Data Presentation: General Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts that form the active Pd(0) in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands are preferred.
Base NaOtBu, LiOtBu, K₃PO₄Strong, non-nucleophilic bases are essential.
Solvent Toluene, DioxaneMust be anhydrous and degassed.
Temperature 80-120 °CReaction temperature may need to be optimized.
Issue 3: Unsuccessful Suzuki-Miyaura Cross-Coupling

For Suzuki-Miyaura reactions, this compound would typically be converted to a halide or triflate first. Assuming this has been done, issues can still arise in the coupling step.

Troubleshooting Steps:

  • Catalyst and Ligand: As with Buchwald-Hartwig amination, the choice of a suitable palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands are often effective for heteroaryl couplings.[7]

  • Base and Solvent: A variety of bases can be used, with K₂CO₃, Cs₂CO₃, and K₃PO₄ being common choices.[7] The solvent system often consists of an organic solvent (e.g., dioxane, toluene, or DMF) with or without water. Anhydrous conditions may be necessary to prevent side reactions like protodeboronation.[7]

  • Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not degraded during storage. Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction. Using more stable boronic esters, such as pinacol esters, can mitigate this issue.[7]

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[7] Degassing the reaction mixture by methods such as freeze-pump-thaw or sparging with an inert gas is highly recommended.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the 3-halo-4-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe. In a separate step, add the palladium catalyst and ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Failed Reactions start Reaction Failed (Low/No Yield, Complex Mixture) reagent_quality Verify Reagent Quality (Purity, Stability) start->reagent_quality reagent_quality->start Impure/Degraded reaction_setup Check Reaction Setup (Inert Atmosphere, Dry Glassware) reagent_quality->reaction_setup Reagents OK reaction_setup->start Contamination/Leaks reaction_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) reaction_setup->reaction_conditions Setup Correct reaction_conditions->start Suboptimal catalyst_system Optimize Catalyst System (Catalyst, Ligand, Base) reaction_conditions->catalyst_system Conditions Appropriate solvent_effects Investigate Solvent Effects (Solubility, Polarity) catalyst_system->solvent_effects Optimization Needed success Reaction Successful solvent_effects->success Optimized

Caption: A logical workflow for troubleshooting failed reactions.

Amide_Coupling_Pathway Amide Coupling Reaction Pathway RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate RCOOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU) + Base CouplingReagent->ActivatedEster Product Amide Product ActivatedEster->Product Aminopyridine This compound Aminopyridine->Product + Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Amine Complex OxAdd->AmineComplex + R₂NH AmidoComplex Amido Complex AmineComplex->AmidoComplex - HX, + Base AmidoComplex->Pd0 Reductive Elimination Product Coupled Product AmidoComplex->Product ArylHalide Ar-X Amine R₂NH Base Base

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 3-Amino-4-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for various cross-coupling reactions involving this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The difficulty in performing cross-coupling reactions with this compound arises from a combination of electronic and steric factors. The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making oxidative addition more difficult. The amino group, while electron-donating, can also chelate with the palladium center, further complicating the catalytic cycle.

Q2: What are the most common side reactions observed during the cross-coupling of this substrate?

A2: Common side reactions include:

  • Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom from water or other protic sources.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the halide starting material.

  • Dehalogenation: The replacement of the halide on the pyridine ring with a hydrogen atom.

  • Polymerization: In Heck reactions, polymerization of the alkene coupling partner can occur.

Q3: Which type of palladium catalyst is generally recommended for this substrate?

A3: For electron-deficient and sterically hindered substrates like this compound, palladium(II) precatalysts in combination with bulky, electron-rich phosphine ligands are generally recommended. These ligands help to stabilize the active Pd(0) species, promote oxidative addition, and prevent catalyst deactivation. N-heterocyclic carbene (NHC) ligands can also be effective.

Q4: How critical is the choice of base and solvent?

A4: The choice of base and solvent is highly critical and often interdependent. The base is required to facilitate the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination). The solvent must be able to dissolve all reactants and be compatible with the chosen catalyst and base. Aprotic polar solvents like dioxane, THF, and DMF are commonly used. Anhydrous conditions are often crucial to prevent side reactions like protodeboronation.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation 1. Switch to a more robust ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). 2. Increase catalyst loading: A modest increase from 1-2 mol% to 3-5 mol% may be beneficial. 3. Use a pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can provide a more active and stable catalytic species.
Inefficient Oxidative Addition 1. Change the halide: If using a chloride, consider switching to a bromide or iodide, as the C-X bond reactivity follows the trend I > Br > Cl. 2. Increase reaction temperature: Higher temperatures can overcome the activation energy barrier for oxidative addition.
Slow Transmetalation (Suzuki Coupling) 1. Screen different bases: A stronger base like K₃PO₄ or Cs₂CO₃ may be required. Ensure the base is anhydrous and finely powdered. 2. Use a more reactive boron species: Consider converting the boronic acid to a more reactive boronate ester (e.g., pinacol ester).
Ineffective Degassing 1. Improve degassing technique: Use the freeze-pump-thaw method (at least three cycles) or sparge the solvent with an inert gas (argon or nitrogen) for an extended period (30-60 minutes).
Issue 2: Significant Side Product Formation
Side Product Troubleshooting Steps
Protodeboronation (Suzuki Coupling) 1. Use anhydrous conditions: Thoroughly dry all solvents and reagents. Use flame-dried glassware. 2. Switch to a boronate ester: Pinacol esters are generally more stable towards hydrolysis. 3. Use a non-aqueous base: Consider using a base like KF or CsF.
Homocoupling 1. Ensure rigorous exclusion of oxygen: Thoroughly degas all solvents and maintain a positive pressure of an inert gas. 2. Use a Pd(0) source directly: This can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) pre-catalysts.
Dehalogenation 1. Avoid hydride sources: Ensure solvents are not a source of hydrides (e.g., certain alcohols). 2. Optimize reaction time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for various cross-coupling reactions with aminopyridine substrates. These should serve as a starting point for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10070-90
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene11075-95
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9050-80

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Typical Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10080-95
Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane11070-90
RuPhos Pd G3 (2)-LHMDSTHF8085-98

Table 3: Sonogashira Coupling Conditions

Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Typical Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF8070-90
Pd(OAc)₂ (1)CuI (2)i-Pr₂NHToluene9065-85
Pd(PPh₃)₄ (5)CuI (10)PiperidineTHF6575-95

Table 4: Heck Coupling Conditions

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Typical Yield (%)
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10060-80
PdCl₂(PPh₃)₂ (3)-K₂CO₃NMP12050-75
Pd(dba)₂ (2)P(t-Bu)₃ (4)Cy₂NMeDioxane11065-85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound halide (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Select Cross-Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Aryl) buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (Alkynyl) heck Heck reaction_type->heck C-C (Alkenyl) catalyst_screening Initial Catalyst Screening: - Pd(OAc)2 or Pd2(dba)3 - Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) suzuki->catalyst_screening buchwald->catalyst_screening sonogashira->catalyst_screening heck->catalyst_screening base_screening Base and Solvent Screening catalyst_screening->base_screening suzuki_base Suzuki: K3PO4, Cs2CO3 in Dioxane/H2O base_screening->suzuki_base Suzuki buchwald_base Buchwald: NaOtBu, LHMDS in Toluene, THF base_screening->buchwald_base Buchwald sonogashira_base Sonogashira: Et3N, i-Pr2NH in DMF, THF base_screening->sonogashira_base Sonogashira heck_base Heck: Et3N, K2CO3 in DMF, NMP base_screening->heck_base Heck optimization Reaction Optimization: - Temperature - Concentration - Catalyst Loading suzuki_base->optimization buchwald_base->optimization sonogashira_base->optimization heck_base->optimization success Successful Coupling optimization->success High Yield troubleshooting Low Yield or Side Products optimization->troubleshooting Issues troubleshooting_guide Consult Troubleshooting Guide troubleshooting->troubleshooting_guide troubleshooting_guide->catalyst_screening

Caption: A workflow for catalyst selection and optimization.

Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst change_ligand Use bulky, electron-rich ligand (XPhos, SPhos, RuPhos) check_catalyst->change_ligand No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes rerun Re-run optimized reaction change_ligand->rerun increase_loading Increase catalyst loading (e.g., to 3-5 mol%) increase_loading->rerun use_precatalyst Use a modern pre-catalyst (e.g., G3/G4) use_precatalyst->rerun increase_temp Increase reaction temperature check_conditions->increase_temp No screen_bases Screen different bases (e.g., K3PO4, Cs2CO3) check_conditions->screen_bases No check_reagents Are reagents and solvents pure and dry? check_conditions->check_reagents Yes increase_temp->rerun screen_bases->rerun degas_solvents Improve degassing procedure (Freeze-Pump-Thaw) check_reagents->degas_solvents No use_anhydrous Ensure anhydrous conditions check_reagents->use_anhydrous No check_reagents->rerun Yes degas_solvents->rerun use_anhydrous->rerun

Caption: A troubleshooting workflow for low-yielding reactions.

managing impurities in 3-Amino-4-(trifluoromethyl)pyridine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Amino-4-(trifluoromethyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and managing impurities during the production of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, typically 3-chloro-4-(trifluoromethyl)pyridine or 3-bromo-4-(trifluoromethyl)pyridine, with ammonia or an ammonia equivalent. This reaction is often carried out at elevated temperatures and pressures in a suitable solvent.

Q2: Why is the purity of this compound critical?

A2: The purity of this compound is crucial as it is a key building block in the synthesis of pharmaceuticals and agrochemicals. Impurities can lead to the formation of undesired side products, reduce reaction yields, and introduce potentially toxic compounds into the final active ingredient.

Q3: What are some of the key challenges in synthesizing this compound?

A3: Key challenges include achieving high purity, preventing side reactions such as the formation of regioisomers and over-amination, and ensuring complete conversion. The reaction conditions, such as temperature, pressure, and choice of catalyst, need to be carefully controlled.

Q4: How can I purify the final product?

A4: Common purification techniques for aminopyridines include:

  • Crystallization: This is an effective method for removing many impurities.

  • Column Chromatography: Useful for separating compounds with different polarities.

  • Distillation: Suitable for volatile impurities.

  • Acid-Base Extraction: The basic nature of the amino group allows for extraction into an acidic aqueous phase, separating it from non-basic impurities.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. - Ensure adequate mixing.
Suboptimal Reaction Conditions - Optimize temperature and pressure. - Screen different solvents.
Poor Quality Starting Materials - Verify the purity of the 3-halo-4-(trifluoromethyl)pyridine starting material using GC or HPLC.
Catalyst Deactivation (if applicable) - Use fresh catalyst. - Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.

Issue 2: Presence of Significant Impurities

Potential Impurity Formation Mechanism Troubleshooting Steps
Unreacted 3-halo-4-(trifluoromethyl)pyridine Incomplete reaction.- Increase reaction time, temperature, or pressure. - Ensure the correct stoichiometry of ammonia.
Regioisomers (e.g., 2-Amino-4-(trifluoromethyl)pyridine) May arise from impurities in the starting material or non-selective synthesis routes.- Use highly pure starting materials. - Optimize reaction conditions to favor the desired isomer.
Over-amination Products (Di- or Tri-aminopyridines) Can occur if the starting material contains di- or tri-halogenated pyridines.- Use starting materials with low levels of poly-halogenated impurities.
Hydrolysis Product (3-Hydroxy-4-(trifluoromethyl)pyridine) Hydrolysis of the starting material or product, especially at high temperatures and in the presence of water.- Use anhydrous solvents and reagents. - Control the reaction temperature.
Carboxylic Acid Derivative (from CF₃ hydrolysis) The trifluoromethyl group can undergo hydrolysis under harsh basic or acidic conditions, though this is generally difficult.- Avoid excessively harsh basic or acidic conditions during reaction and workup.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method provides a general framework for the purity assessment of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying residual solvents and other volatile impurities.

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 40-450 amu

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved before injection.

Visualizations

troubleshooting_workflow start Experiment Start issue Low Yield or Impure Product? start->issue check_sm Analyze Starting Material Purity (GC/HPLC) issue->check_sm Yes end Successful Synthesis issue->end No sm_ok Purity Acceptable? check_sm->sm_ok optimize_conditions Optimize Reaction Conditions (Temp, Time, Pressure) sm_ok->optimize_conditions Yes purify_sm Purify Starting Material sm_ok->purify_sm No analyze_product Analyze Product Mixture (HPLC, LC-MS) optimize_conditions->analyze_product identify_impurities Identify Impurity Structures (MS, NMR) analyze_product->identify_impurities analyze_product->end Purity Acceptable modify_synthesis Modify Synthetic Route or Purification identify_impurities->modify_synthesis purify_sm->start modify_synthesis->start

Caption: Troubleshooting workflow for managing impurities.

synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Impurities 3-halo-4-CF3-pyridine 3-halo-4-(trifluoromethyl)pyridine ReactionConditions High Temperature High Pressure Solvent 3-halo-4-CF3-pyridine->ReactionConditions NH3 Ammonia (NH3) NH3->ReactionConditions TargetProduct This compound ReactionConditions->TargetProduct UnreactedSM Unreacted Starting Material ReactionConditions->UnreactedSM Regioisomer Regioisomeric Impurity ReactionConditions->Regioisomer HydrolysisProduct Hydrolysis Impurity ReactionConditions->HydrolysisProduct

Caption: Synthesis pathway and potential impurity formation.

stability issues of 3-Amino-4-(trifluoromethyl)pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Amino-4-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address stability issues and provide guidance on the use of this versatile building block in organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions regarding the stability and reactivity of this compound under various reaction conditions.

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, and open flames. For long-term storage, refrigeration is recommended to minimize potential degradation.

Stability in Palladium-Catalyzed Cross-Coupling Reactions

Q2: I am having trouble with a Suzuki-Miyaura coupling reaction using this compound as the substrate. What are the potential issues?

A2: Challenges in Suzuki-Miyaura couplings with this compound often stem from its electronic and structural properties. The primary issues include:

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Reduced Reactivity: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the reactivity of the pyridine ring in oxidative addition, a key step in the catalytic cycle.

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid partner and hydrodehalogenation of the starting material if a halide is the leaving group.

Troubleshooting Suzuki-Mayana Coupling:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for heteroaryl couplings as they can stabilize the palladium catalyst and promote the desired reaction pathway.

  • Base Selection: The choice of base is critical. A weaker base may be insufficient to drive the reaction, while a very strong base can promote side reactions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.

  • Anhydrous Conditions: To minimize protodeboronation, ensure all reagents and solvents are anhydrous. Using boronic esters (e.g., pinacol esters) can also increase stability against hydrolysis.

  • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to overcome partial catalyst inhibition.

Q3: My Buchwald-Hartwig amination with this compound is not proceeding as expected. What could be the cause?

A3: Similar to Suzuki couplings, Buchwald-Hartwig aminations with this substrate can be challenging. The primary amino group of this compound can act as a ligand for the palladium catalyst, leading to the formation of inactive catalyst species. Additionally, the electron-deficient nature of the pyridine ring can influence the rate of reductive elimination.

Troubleshooting Buchwald-Hartwig Amination:

  • Protecting Group Strategy: Consider protecting the amino group with a suitable protecting group (e.g., Boc) to prevent catalyst inhibition. The protecting group can be removed in a subsequent step.

  • Ligand and Catalyst System: Utilize catalyst systems known to be effective for challenging aminations. Pre-formed palladium catalysts with bulky biarylphosphine ligands are often a good choice.

  • Base and Solvent: The choice of base and solvent is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Aprotic polar solvents such as toluene or dioxane are typical.

Stability under Acidic and Basic Conditions

Q4: Is this compound stable to strong acids?

A4: While specific degradation studies are not widely reported, aminopyridines are basic and will be protonated under strongly acidic conditions. The resulting pyridinium salt will be highly electron-deficient, which could potentially make it more susceptible to nucleophilic attack if a suitable nucleophile is present. However, in the absence of strong nucleophiles, the compound is generally expected to be relatively stable under acidic conditions.

Q5: What is the stability of this compound under strong basic conditions?

A5: The trifluoromethyl group on the pyridine ring is a strong electron-withdrawing group, which activates the ring towards nucleophilic aromatic substitution (SNAr). Under strongly basic conditions, especially at elevated temperatures and in the presence of strong nucleophiles (e.g., alkoxides, hydroxides), there is a risk of displacement of a leaving group on the ring or even direct nucleophilic attack on the ring itself. Furthermore, hydrolysis of the trifluoromethyl group to a carboxylic acid can occur under harsh basic conditions, although this typically requires forcing conditions.

Data Presentation

Reaction ConditionPotential Stability IssuesLikely Side Products/Degradation PathwaysMitigation Strategies
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Catalyst inhibition/deactivation by amino and pyridine groups.Homocoupling of boronic acid, dehalogenation of starting material, formation of inactive Pd-complexes.Use bulky, electron-rich phosphine ligands; optimize base and solvent; consider protecting the amino group.
Strongly Acidic (e.g., conc. HCl, H₂SO₄) Protonation of the amino and pyridine nitrogen atoms.Generally stable in the absence of strong nucleophiles.Use of acid should be carefully considered based on the overall reaction scheme.
Strongly Basic (e.g., NaOH, KOtBu) at elevated temperatures Susceptibility to nucleophilic aromatic substitution (SNAr). Potential for hydrolysis of the trifluoromethyl group.Ring-substituted products (if a leaving group is present), pyridine-4-carboxylic acid derivatives.Avoid excessively high temperatures and prolonged reaction times; use the mildest base that is effective.
Reaction with Strong Nucleophiles (e.g., NaOMe, R₂NH) Nucleophilic aromatic substitution (SNAr).Products of nucleophilic displacement of a suitable leaving group on the ring.Control reaction temperature and stoichiometry carefully.
Elevated Temperatures (>150 °C) Potential for thermal decomposition.Undefined decomposition products.Conduct reactions at the lowest effective temperature.

Experimental Protocols

The following are detailed, generalized protocols for common reactions involving this compound, incorporating troubleshooting recommendations.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination using N-Boc-3-Amino-4-(trifluoromethyl)pyridine

Note: This protocol assumes the amino group is protected as its Boc-carbamate to prevent catalyst inhibition.

Materials:

  • N-Boc-3-Amino-4-(trifluoromethyl)pyridine (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add N-Boc-3-Amino-4-(trifluoromethyl)pyridine and the aryl halide.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the coupled product by column chromatography.

  • The Boc protecting group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane).

Visualizations

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Catalyst Issue: Catalyst System? Start->Check_Catalyst Check_Conditions Issue: Reaction Conditions? Start->Check_Conditions Check_Substrate Issue: Substrate Stability? Start->Check_Substrate Sol_Catalyst1 Change Ligand (e.g., to bulky biarylphosphine) Check_Catalyst->Sol_Catalyst1 Sol_Catalyst2 Increase Catalyst Loading Check_Catalyst->Sol_Catalyst2 Sol_Conditions1 Optimize Base (strength and type) Check_Conditions->Sol_Conditions1 Sol_Conditions2 Ensure Anhydrous/Degassed Solvents Check_Conditions->Sol_Conditions2 Sol_Substrate1 Protect Amino Group (e.g., Boc) Check_Substrate->Sol_Substrate1 Sol_Substrate2 Use Boronic Esters instead of Acids Check_Substrate->Sol_Substrate2

Caption: A logical workflow for troubleshooting palladium-catalyzed cross-coupling reactions involving this compound.

Potential Degradation Pathway under Strong Basic Conditions

Degradation_Pathway Start This compound Intermediate Meisenheimer-like Intermediate Start->Intermediate + Nu⁻ / Δ (e.g., RO⁻) Product_Hydrolysis 3-Amino-pyridine-4-carboxylic acid Start->Product_Hydrolysis + OH⁻ / harsh conditions Product_SNAr SNAr Product (e.g., Alkoxy-substituted pyridine) Intermediate->Product_SNAr - F⁻ (hypothetical)

Caption: A simplified representation of potential degradation pathways for this compound under strong basic conditions.

alternative synthetic routes to 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on alternative synthetic routes to 3-Amino-4-(trifluoromethyl)pyridine, a key building block for pharmaceutical and agrochemical development. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches for synthesizing this compound?

A1: There are two main alternative routes. The first involves the synthesis of a 3-nitro-4-(trifluoromethyl)pyridine intermediate followed by reduction of the nitro group. The second common approach is a high-pressure/high-temperature nucleophilic aromatic substitution (SNAr) of a 3-halo-4-(trifluoromethyl)pyridine precursor with ammonia.

Q2: Which synthetic route is more suitable for large-scale production?

A2: The high-pressure amination of a halogenated precursor (Route B) is often more amenable to industrial scale-up. While it requires specialized high-pressure equipment, it is typically a direct and high-yielding process. The reduction of a nitro-intermediate (Route A) is also scalable, but may involve more steps and the use of expensive catalysts like Palladium, which require careful handling and recovery.

Q3: What are the main safety concerns for these synthetic routes?

A3: For Route A, the primary concern is the handling of flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C) during catalytic hydrogenation. For Route B, the main hazards involve working with concentrated aqueous ammonia at high temperatures and pressures (up to 20 atm or higher), which requires a certified autoclave and rigorous safety protocols.[1]

Q4: How does the trifluoromethyl group affect the reactivity of the pyridine ring?

A4: The -CF₃ group is a strong electron-withdrawing group. This deactivates the pyridine ring towards electrophilic substitution (like nitration) but activates it for nucleophilic aromatic substitution, making the amination of a 3-halo precursor (Route B) a feasible strategy. It also lowers the basicity of the pyridine nitrogen and the exocyclic amino group in the final product.

Alternative Synthetic Route A: Reduction of 3-Nitro-4-(trifluoromethyl)pyridine

This route is a classic approach that proceeds in two key stages: the formation of the nitro-substituted pyridine intermediate, followed by its reduction to the desired amine.

Experimental Workflow: Route A

start 4-(Trifluoromethyl)pyridine Precursor nitration Nitration (e.g., HNO₃ / H₂SO₄) start->nitration Step 1 nitro_intermediate 3-Nitro-4-(trifluoromethyl)pyridine nitration->nitro_intermediate reduction Reduction (e.g., H₂ / Pd/C) nitro_intermediate->reduction Step 2 product This compound reduction->product purification Purification (Crystallization / Chromatography) product->purification

Caption: Workflow for the synthesis via a nitro-intermediate.

Troubleshooting Guide: Nitro Group Reduction

Q: My catalytic hydrogenation reaction is slow or has stalled. What are the possible causes?

A: This is a common issue with several potential causes:

  • Catalyst Deactivation: The palladium catalyst can be "poisoned" by impurities such as sulfur or halide compounds present in the starting material or solvent. Ensure high-purity reagents and solvents.

  • Insufficient Agitation: In a heterogeneous reaction, efficient mixing is critical to ensure contact between the substrate, catalyst, and hydrogen gas. Increase the stirring rate.

  • Poor Catalyst Quality: The Pd/C catalyst may be old or have reduced activity. Using a fresh batch of catalyst is recommended.

  • Pressure Loss: Check your hydrogenation apparatus for any leaks that could prevent the system from maintaining the required hydrogen pressure.

Q: I am observing by-products during the reduction. What are they and how can I avoid them?

A: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Over-reduction is also possible, though less common for aromatic systems under standard Pd/C conditions. To minimize by-products, ensure the reaction goes to completion by monitoring via TLC or LC-MS. If using metal/acid reduction (e.g., Fe/HCl), ensure acidic conditions are maintained throughout the reaction to prevent side-reactions.

Q: How can I effectively remove the palladium catalyst after the reaction?

A: The most common method is to carefully filter the reaction mixture through a pad of Celite®. To prevent the fine palladium powder from passing through, use a double layer of filter paper or a membrane filter. Ensure this is done in a well-ventilated fume hood, as dry Pd/C can be pyrophoric. The filter cake should be washed with the reaction solvent to recover any adsorbed product and then quenched carefully with water while still wet.

Quantitative Data: Nitro Reduction Conditions
ParameterCatalytic HydrogenationTransfer HydrogenationMetal/Acid Reduction
Reducing Agent H₂ gasAmmonium formate / HydrazineIron (Fe) or Tin(II) Chloride (SnCl₂)
Catalyst/Reagent 5-10% Pd/C5-10% Pd/CConcentrated HCl or Acetic Acid
Typical Pressure 1 - 5 barAtmosphericAtmospheric
Typical Temperature 25 - 60 °C60 - 80 °C80 - 110 °C
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, EthanolEthanol, Water, Acetic Acid
Typical Yield >90%>85%70 - 90%
Detailed Experimental Protocol: Catalytic Hydrogenation
  • Vessel Preparation: To a 250 mL hydrogenation vessel, add 3-Nitro-4-(trifluoromethyl)pyridine (10.0 g, 48.5 mmol) and 100 mL of anhydrous methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on carbon (50% wet, 1.0 g, 10 wt%).

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel three times by evacuating to vacuum and backfilling with hydrogen. Pressurize the vessel to 3 bar of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with an additional 20 mL of methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound.

Alternative Synthetic Route B: High-Pressure Amination of 3-Chloro-4-(trifluoromethyl)pyridine

This industrial-style route involves the direct displacement of a halide from the pyridine ring using ammonia in a sealed system under high temperature and pressure.

Experimental Workflow: Route B

start 4-(Trifluoromethyl)pyridin-3-ol Precursor chlorination Chlorination (e.g., POCl₃) start->chlorination Step 1 chloro_intermediate 3-Chloro-4-(trifluoromethyl)pyridine chlorination->chloro_intermediate amination High-Pressure Amination (aq. NH₃, Δ, P) chloro_intermediate->amination Step 2 product This compound amination->product purification Purification (Extraction / Distillation) product->purification

Caption: Workflow for the synthesis via high-pressure amination.

Troubleshooting Guide: High-Pressure Amination

Q: The amination reaction is not going to completion. How can I improve the conversion?

A: Incomplete conversion in high-pressure aminations is typically related to temperature, pressure, or reaction time.

  • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. The internal pressure will also increase, so ensure this is within the safety limits of your autoclave.

  • Extend Reaction Time: If increasing the temperature is not feasible, extending the reaction time may drive the reaction to completion.

  • Ammonia Concentration: Ensure a sufficient excess of aqueous ammonia is used to act as both the nucleophile and the solvent. A concentration of 28% or higher is common.[1]

Q: After the reaction, I have difficulty isolating the product from the aqueous mixture. What is the best procedure?

A: The product may be partially soluble in the aqueous ammonia solution.

  • Extraction: After cooling, transfer the reaction mixture to a separation funnel and extract several times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Salting Out: Adding a saturated brine solution to the aqueous layer can decrease the solubility of the organic product, improving extraction efficiency.

  • pH Adjustment: Carefully neutralizing the excess ammonia with an acid might aid in the separation, but be cautious as this is highly exothermic.

Q: What is this solid precipitate that formed when I cooled my reaction?

A: If the product is a solid at room temperature, it may crystallize out upon cooling. This is often a good sign. The solid can be collected by filtration, washed with cold water to remove residual ammonia salts, and then dried.[1] This method can sometimes yield a product pure enough for subsequent steps without further purification.

Logical Troubleshooting: Low Conversion in Amination

start Low Conversion Observed check_pressure Was target pressure reached and maintained? start->check_pressure check_temp Was target temperature reached and maintained? check_pressure->check_temp Yes leak Action: Check autoclave seals and re-run experiment. check_pressure->leak No check_time Was reaction time sufficient? check_temp->check_time Yes increase_temp Action: Increase temperature (within safety limits). check_temp->increase_temp No increase_time Action: Increase reaction time. check_time->increase_time No check_reagents Action: Verify purity of starting material and concentration of ammonia. check_time->check_reagents Yes

Caption: Decision tree for troubleshooting low amination yield.

Quantitative Data: High-Pressure Amination Conditions
ParameterTypical Value
Starting Material 3-Chloro-4-(trifluoromethyl)pyridine
Reagent 28-40% Aqueous Ammonia
Reagent Stoichiometry Large excess (acts as solvent)
Temperature 150 - 180 °C[1]
Internal Pressure 20 - 25 atm[1]
Reaction Time 6 - 10 hours[1]
Typical Yield 70 - 85%
Detailed Experimental Protocol: High-Pressure Amination

Warning: This procedure must be performed by trained personnel using a certified high-pressure autoclave with appropriate safety features (burst disc, pressure relief valve).

  • Vessel Charging: In the liner of a 200 mL stainless steel autoclave, place 3-Chloro-4-(trifluoromethyl)pyridine (14.5 g, 79.8 mmol). Add 108 mL of 28% aqueous ammonia.[1]

  • Sealing: Seal the autoclave according to the manufacturer's specifications. Ensure all fittings are tightened correctly.

  • Reaction: Place the autoclave in a heating mantle and begin stirring. Heat the mixture to 180 °C. The internal pressure will rise to approximately 20 atm. Maintain these conditions for 10 hours.[1]

  • Cooling: Turn off the heating and allow the autoclave to cool completely to room temperature (<30 °C). The internal pressure should decrease significantly.

  • Work-up: Once cooled, carefully vent any residual pressure in a fume hood. Open the autoclave and transfer the contents to a beaker.

  • Isolation: If a solid has precipitated, collect the crystals by filtration, wash thoroughly with deionized water, and dry under vacuum. If the product is an oil or remains in solution, extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

References

Validation & Comparative

HPLC method for purity analysis of 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for Purity Assessment of 3-Amino-4-(trifluoromethyl)pyridine

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. The compound this compound is a key building block in the synthesis of pharmaceuticals. Its purity can significantly influence reaction yields, impurity profiles, and the efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[1][2]

This guide provides a comparative analysis of a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound against alternative analytical techniques. The comparison is supported by experimental data and detailed protocols to assist in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the nature of potential impurities, required sensitivity, and available instrumentation. While HPLC is often the primary method for purity determination, orthogonal techniques can provide complementary and confirmatory data.

ParameterHPLC (UV Detection)Gas Chromatography (FID)Supercritical Fluid Chromatography (MS Detection)
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase.Separation of volatile compounds in a gaseous mobile phase.Separation using a supercritical fluid as the mobile phase.
Typical Application Primary choice for purity and impurity quantification of non-volatile and thermally stable compounds.[1][2]Analysis of volatile impurities and residual solvents.[3][4]Analysis of polar compounds and chiral separations; orthogonal to RP-HPLC.[5][6]
Precision (RSD%) < 1.0%< 1.5%< 2.0%
Limit of Detection (LOD) ~0.01%~0.02%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.05%~0.015%
Analysis Time 15-30 minutes10-25 minutes5-15 minutes
Advantages High resolution and sensitivity; robust and widely available; suitable for a broad range of compounds.[3]Excellent for volatile analytes; high sensitivity with Flame Ionization Detector (FID).[7]Fast analysis; reduced organic solvent consumption ("green" chemistry); compatible with MS.[5][6]
Limitations May not be suitable for highly volatile or thermally labile compounds; requires solvent disposal.[2]Not suitable for non-volatile or thermally unstable compounds without derivatization.[3]Higher initial instrument cost; method development can be more complex.[5]

Experimental Protocols

Detailed methodologies for the primary HPLC method and a comparative Gas Chromatography (GC) method are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory instrumentation and the impurity profile of the sample.

HPLC Method for Purity Analysis

This method is designed for the separation and quantification of this compound from its potential impurities.

a. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • Methanol (HPLC grade)

b. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d. Data Analysis:

  • The purity is calculated using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[3]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Method: Gas Chromatography (GC)

This method is suitable for assessing the presence of volatile impurities.

a. Materials and Reagents:

  • Methanol (GC grade)

  • This compound Sample

b. Chromatographic Conditions:

  • GC System: GC equipped with a Flame Ionization Detector (FID).[4]

  • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

c. Sample Preparation:

  • Sample Solution (10 mg/mL): Accurately weigh about 100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol.

d. Data Analysis:

  • Purity is determined by area percent, similar to the HPLC method. This GC method is particularly useful for identifying impurities that are more volatile than the main compound.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for HPLC purity analysis, from initial sample handling to the final purity assessment.

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting S1 Weigh Sample & Reference Standard S2 Dissolve in Diluent S1->S2 S3 Filter Solution (0.45 µm) S2->S3 A1 Inject into HPLC System S3->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection at 254 nm A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Purity (Area Percent Method) D1->D2 D3 Generate Report D2->D3 Result Final Purity Value D3->Result

Caption: Workflow for HPLC purity analysis of this compound.

References

A Comparative Guide to the Reactivity of 3-Amino-4-(trifluoromethyl)pyridine and 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Amino-4-(trifluoromethyl)pyridine and 3-aminopyridine. The presence of the potent electron-withdrawing trifluoromethyl group in the former significantly alters its chemical properties and reactivity profile compared to the parent 3-aminopyridine. This comparison is supported by experimental data and detailed protocols for key chemical transformations relevant to pharmaceutical and materials science research.

Overview of Structural and Electronic Properties

The primary difference between this compound and 3-aminopyridine is the trifluoromethyl (-CF₃) substituent at the 4-position of the pyridine ring. This group profoundly influences the electron density distribution within the molecule, which in turn dictates its reactivity.

  • 3-Aminopyridine: The amino group (-NH₂) is an electron-donating group that increases the electron density of the pyridine ring, particularly at the ortho and para positions. The lone pair of electrons on the nitrogen atom of the amino group makes it a good nucleophile and a moderately strong base.

  • This compound: The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density of the pyridine ring and also decreases the basicity and nucleophilicity of the amino group.

A quantitative measure of the difference in basicity is provided by the pKa of their conjugate acids.

CompoundpKa of Conjugate Acid
3-Aminopyridine~6.04[1]
This compoundPredicted to be significantly lower than 6.04

The lower pKa of the conjugate acid of this compound indicates that it is a weaker base than 3-aminopyridine. This is a direct consequence of the electron-withdrawing trifluoromethyl group, which destabilizes the positive charge on the pyridinium ion.

G cluster_aminopyridine 3-Aminopyridine cluster_trifluoromethyl This compound A Amino Group (-NH2) (Electron Donating) B Pyridine Ring (Relatively Electron-Rich) A->B donates e- density C High Nucleophilicity and Basicity B->C D Trifluoromethyl Group (-CF3) (Strongly Electron-Withdrawing) F Pyridine Ring (Electron-Deficient) D->F withdraws e- density E Amino Group (-NH2) (Electron-Donating, but effect diminished) E->F donates e- density G Low Nucleophilicity and Basicity F->G X Comparison of Reactivity cluster_aminopyridine cluster_aminopyridine X->cluster_aminopyridine cluster_trifluoromethyl cluster_trifluoromethyl X->cluster_trifluoromethyl

Caption: Electronic effects of substituents on reactivity.

Comparative Reactivity of the Amino Group

The nucleophilicity of the amino group is a key determinant of its reactivity in several important transformations.

N-Acylation

N-acylation is a fundamental reaction for the formation of amides. The reactivity in N-acylation is directly proportional to the nucleophilicity of the amino group.

Theoretical Reactivity: 3-aminopyridine, with its more nucleophilic amino group, is expected to undergo N-acylation more readily and under milder conditions than this compound. The reduced nucleophilicity of the amino group in the latter may necessitate more forcing reaction conditions or the use of more reactive acylating agents.

Experimental Data:

CompoundAcylating AgentConditionsYield
3-AminopyridineAcetic AnhydridePyridine, RTGood
This compoundAcetyl ChlorideTriethylamine, CH₂Cl₂, 0 °C to RTModerate to Good

Experimental Protocol: General Procedure for N-Acylation of Aminopyridines

  • Dissolve the aminopyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (e.g., triethylamine or pyridine, 1.2-1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G start Start dissolve Dissolve Aminopyridine in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base cool Cool to 0°C add_base->cool add_acyl Add Acylating Agent cool->add_acyl react Stir at Room Temperature add_acyl->react workup Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract purify Purify Product extract->purify end End purify->end

Caption: Experimental workflow for N-acylation.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an amino group into a wide range of other functionalities, such as halides, cyano, and hydroxyl groups, via a diazonium salt intermediate.

Theoretical Reactivity: The formation of the diazonium salt should be achievable for both compounds. However, the stability of the diazonium salt and the subsequent substitution can be influenced by the electronic nature of the pyridine ring. The electron-deficient ring of this compound might affect the rate and efficiency of the radical-mediated substitution step.

Experimental Data: Conversion of Amino Group to Chloro Group

Starting MaterialReagentsConditionsProductYield
3-AminopyridineNaNO₂, HCl, CuCl0 °C to RT3-ChloropyridineModerate to Good[2]
This compoundt-BuONO, CuCl₂Acetonitrile, 65 °C3-Chloro-4-(trifluoromethyl)pyridineGood

Experimental Protocol: Sandmeyer Chlorination of an Aminopyridine

  • To a stirred solution of the aminopyridine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or aqueous HCl) at 0 °C, add sodium nitrite (1.1-1.5 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2-1.5 eq.) in the same solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride mixture.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C until gas evolution ceases (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate or ammonia solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

G cluster_diazotization Diazotization cluster_substitution Substitution start Aminopyridine diazotize Add NaNO2 in Acid at 0°C start->diazotize diazonium Diazonium Salt diazotize->diazonium react Add Diazonium Salt to CuCl Solution diazonium->react cucl CuCl Solution cucl->react product Chloropyridine react->product

Caption: Experimental workflow for Sandmeyer reaction.

Comparative Reactivity of the Pyridine Ring

The electronic nature of the pyridine ring influences its susceptibility to various reactions, including palladium-catalyzed cross-coupling reactions. While the amino group itself can participate in cross-coupling, here we consider a hypothetical scenario where another position on the ring is functionalized with a leaving group (e.g., a halogen).

Theoretical Reactivity in Palladium-Catalyzed Cross-Coupling:

In reactions like the Suzuki or Buchwald-Hartwig coupling, the oxidative addition of the palladium catalyst to the aryl halide is a key step. This step is generally favored on electron-deficient aromatic rings.

  • For a hypothetical 3-amino-5-bromopyridine , the amino group's electron-donating nature would make the C-Br bond less reactive towards oxidative addition.

  • For a hypothetical 3-amino-5-bromo-4-(trifluoromethyl)pyridine , the strong electron-withdrawing effect of the -CF₃ group would make the pyridine ring more electron-deficient, thus activating the C-Br bond and facilitating the oxidative addition step. This would likely lead to faster reaction rates and potentially higher yields in cross-coupling reactions.

G A 3-Amino-5-bromopyridine B Electron-Donating -NH2 A->B C Relatively Electron-Rich Ring B->C D Slower Oxidative Addition C->D E 3-Amino-5-bromo-4-(trifluoromethyl)pyridine F Electron-Withdrawing -CF3 E->F G Electron-Deficient Ring F->G H Faster Oxidative Addition G->H

Caption: Effect of substituents on cross-coupling reactivity.

Conclusion

  • Reactivity of the Amino Group: this compound is less nucleophilic and less basic than 3-aminopyridine. This results in slower rates and may require more forcing conditions for reactions such as N-acylation.

  • Reactivity of the Pyridine Ring: The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution but would activate it towards nucleophilic aromatic substitution and facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions at other positions on the ring.

This guide provides a framework for understanding the divergent reactivity of these two important building blocks in organic synthesis. Researchers and drug development professionals can leverage these differences to fine-tune reaction conditions and achieve desired chemical transformations.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comparative overview of analytical techniques for the structural validation of 3-Amino-4-(trifluoromethyl)pyridine, a key building block in medicinal chemistry. While a definitive single-crystal X-ray crystallography study for this specific compound is not publicly available, this guide will compare this gold-standard technique with other powerful spectroscopic methods, providing supporting data and detailed experimental protocols.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural evidence for a crystalline solid. This technique determines the three-dimensional arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of an X-ray beam interacting with the crystal. The result is a precise molecular model with bond lengths, bond angles, and stereochemistry.

Although no published crystal structure for this compound was found in the Cambridge Structural Database (CSD), the primary repository for small-molecule organic crystal structures, this method remains the unequivocal standard for absolute structure determination.

Alternative and Complementary Spectroscopic Techniques

In the absence of X-ray crystallographic data, a combination of spectroscopic methods is employed to elucidate and confirm the structure of this compound. These techniques provide complementary information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound (Predicted) CDCl₃~8.1 (s)Singlet-H-2
~8.0 (d)Doublet~5.0H-6
~6.8 (d)Doublet~5.0H-5
~4.0 (br s)Broad Singlet--NH₂
2-Amino-4-(trifluoromethyl)pyridine (Experimental) CDCl₃8.21Doublet5.6H-6
6.82Doublet of Doublets5.2, 1.2H-5
6.68Singlet-H-3
4.71Broad Singlet--NH₂

Table 2: Comparative Predicted ¹³C and ¹⁹F NMR Spectroscopic Data

CompoundNucleusPredicted Chemical Shift (δ) ppmPredicted Multiplicity
This compound ¹³C~150 (C-3), ~148 (C-6), ~138 (q, C-4), ~123 (q, CF₃), ~118 (C-5), ~115 (C-2)Quartet for C-4 and CF₃
¹⁹F~ -63Singlet
2-Amino-4-(trifluoromethyl)pyridine ¹³C159.5 (C-2), 151.8 (C-6), 139.7 (q, C-4), 123.5 (q, CF₃), 112.9 (C-5), 108.4 (C-3)Quartet for C-4 and CF₃
¹⁹F~ -64Singlet
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for the amino group (N-H stretching), the pyridine ring (C=C and C=N stretching), and the trifluoromethyl group (C-F stretching).

Table 3: Typical IR Absorption Frequencies

Functional GroupVibrationExpected Frequency Range (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3500 - 3300
Aromatic C-HStretch3100 - 3000
Pyridine Ring (C=C, C=N)Stretch1600 - 1450
Trifluoromethyl (C-F)Stretch1350 - 1100 (strong, multiple bands)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₆H₅F₃N₂), the expected exact mass is 162.0405. High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural clues. Predicted collision cross-section data for various adducts of this compound are available.[1]

Table 4: Predicted Mass Spectrometry Data for this compound [1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺163.0478127.2
[M+Na]⁺185.0297136.7
[M-H]⁻161.0332125.7

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization for specific instruments and samples.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse, proton-decoupled.

    • Spectral Width: Centered around -60 to -70 ppm.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 64-256.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Inlet System: Direct insertion probe or GC inlet.

Visualizing the Workflow

The logical flow for the structural validation of a newly synthesized batch of this compound is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation cluster_optional Definitive Structure (Optional) synthesis Synthesis of 3-Amino-4- (trifluoromethyl)pyridine purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms ir Infrared (IR) Spectroscopy - Functional Group Identification purification->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Connectivity & 3D Structure purification->nmr crystal_growth Crystal Growth purification->crystal_growth data_analysis Data Analysis & Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation xray Single-Crystal X-ray Crystallography crystal_growth->xray absolute_structure Absolute Structure Determination xray->absolute_structure absolute_structure->structure_confirmation

Caption: Workflow for the structural validation of this compound.

Signaling Pathway of Structure Elucidation

The process of structure elucidation can be viewed as a signaling pathway where information from different analytical techniques converges to confirm the final structure.

G cluster_inputs Analytical Data Inputs cluster_process Data Integration & Hypothesis cluster_output Final Output mw Molecular Weight (from MS) integrate Data Integration mw->integrate fg Functional Groups (from IR) fg->integrate conn Connectivity (from ¹H, ¹³C NMR) conn->integrate threeD 3D Arrangement (from 2D NMR, X-ray) threeD->integrate hypothesize Propose Structure integrate->hypothesize validate Validate against all data hypothesize->validate confirmed Confirmed Structure: This compound validate->confirmed

Caption: Convergent signaling pathway for structure elucidation.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Amino-4-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a continuous endeavor. Among these, compounds derived from the 3-Amino-4-(trifluoromethyl)pyridine core structure have emerged as a promising class of therapeutic agents, demonstrating significant potential across oncology, inflammation, and infectious diseases. The presence of the trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability, making these derivatives attractive candidates for drug discovery programs.

This guide provides an objective comparison of the biological performance of various compounds derived from or analogous to the this compound scaffold. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to aid in the evaluation and design of future drug candidates.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of trifluoromethyl-substituted pyridines and their isosteres have shown remarkable efficacy in inhibiting the proliferation of various cancer cell lines. Their mechanisms of action often involve the targeted inhibition of critical signaling pathways implicated in tumor growth and survival.

Werner (WRN) Helicase Inhibition in Microsatellite Instability-High (MSI-H) Cancers

A novel and promising strategy in cancer therapy is the targeting of WRN helicase, a synthetic lethal target in cancers with microsatellite instability. Certain 2-amino-4-(trifluoromethyl)pyrimidine derivatives have been identified as potent WRN helicase inhibitors.

Comparative Efficacy of WRN Helicase Inhibitors:

CompoundTargetCell Line (MSI-H)IC50 (µM)Cell Line (MSS)IC50 (µM)
Compound 11g WRN HelicaseHCT1161.52[1][2]SW6204.24[1][2]
LNCaP1.72[1][2]PC32.78[1][2]
Compound 11h WRN HelicaseHCT1162.22[1]SW6202.37[1]
LNCaP1.6[1]PC33.21[1]
H3B-960 (Covalent Inhibitor) WRN Helicase-0.022[3][4]--
H3B-968 (Covalent Inhibitor) WRN Helicase-~0.01[3][4]--

Signaling Pathway of WRN Helicase Inhibition in MSI-H Cancer Cells

WRN_Pathway MSI-H Cancer Cell MSI-H Cancer Cell Replication Stress Replication Stress MSI-H Cancer Cell->Replication Stress WRN Helicase Activation WRN Helicase Activation Replication Stress->WRN Helicase Activation DNA Repair DNA Repair WRN Helicase Activation->DNA Repair Apoptosis Inhibition Apoptosis Inhibition DNA Repair->Apoptosis Inhibition Cell Survival Cell Survival Apoptosis Inhibition->Cell Survival 2-Amino-4-(trifluoromethyl)pyrimidine derivative 2-Amino-4-(trifluoromethyl)pyrimidine derivative Inhibition 2-Amino-4-(trifluoromethyl)pyrimidine derivative->Inhibition Inhibition->WRN Helicase Activation

Caption: Inhibition of WRN helicase in MSI-H cancer cells.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of 2-amino-4-(1,2,4-triazol)pyridine have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC) and other malignancies. These compounds have shown efficacy against TKI-resistant EGFR mutants.

Comparative Efficacy of EGFR Inhibitors:

Compound/DrugTargetCell LineIC50 (nM)
Compound 10j EGFRvIIIU87-EGFRvIII< 1[2]
Osimertinib EGFRU87-EGFRvIII~3[2]
Lazertinib EGFRU87-EGFRvIII~25[2]
Compound 1 EGFRA5495670[5]
Compound 300 EGFR-0.09[5]
Compound 302 EGFR-0.08[5]

Experimental Workflow for Evaluating Novel EGFR Inhibitors

EGFR_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Enzymatic Assay (EGFR Kinase) Enzymatic Assay (EGFR Kinase) Compound Synthesis->Enzymatic Assay (EGFR Kinase) Cell-Based Proliferation Assay (e.g., MTT) Cell-Based Proliferation Assay (e.g., MTT) Enzymatic Assay (EGFR Kinase)->Cell-Based Proliferation Assay (e.g., MTT) Western Blot (Phospho-EGFR) Western Blot (Phospho-EGFR) Cell-Based Proliferation Assay (e.g., MTT)->Western Blot (Phospho-EGFR) Xenograft Model Xenograft Model Western Blot (Phospho-EGFR)->Xenograft Model Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Model->Pharmacokinetic Studies Toxicity Studies Toxicity Studies Pharmacokinetic Studies->Toxicity Studies

Caption: Workflow for evaluating novel EGFR inhibitors.

PI3K/mTOR and BRAF/CRAF Pathway Inhibition

The versatility of the trifluoromethylpyridine scaffold is further demonstrated by its incorporation into inhibitors of other critical cancer signaling pathways, such as the PI3K/mTOR and RAF/MEK/ERK pathways.

Comparative Efficacy of PI3K/mTOR and BRAF/CRAF Inhibitors:

CompoundTarget(s)IC50 (nM)
Bimiralisib (PQR309) PI3Kα33[6][7]
PI3Kβ661[6][7]
PI3Kγ708[6][7]
PI3Kδ451[6][7]
mTOR89[6][7]
Naporafenib (LXH254) BRAF0.21[8]
CRAF0.072[8]

PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Bimiralisib Bimiralisib Inhibition_PI3K Bimiralisib->Inhibition_PI3K Inhibition_mTOR Bimiralisib->Inhibition_mTOR Inhibition_PI3K->PI3K Inhibition_mTOR->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Anti-inflammatory Activity: COX-2 Inhibition

Trifluoromethyl-substituted pyrazole derivatives, which can be considered bioisosteres of trifluoromethylpyridines, have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Efficacy of COX-2 Inhibitors:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 3g -2.65[9]1.68[9]
Compound 3d -4.92[9]1.14[9]
Compound 5u -1.79[10]72.73[10]
Compound 5s -2.51[10]65.75[10]
Celecoxib --78.06[10]
Ketoprofen -0.164[9]0.21[9]

Antimicrobial Activity

Fluorinated pyridine nucleosides and their analogues have demonstrated promising antibacterial activity against a range of pathogenic bacteria.

Comparative Efficacy of Antimicrobial Agents:

CompoundStaphylococcus aureus MIC (µg/mL)Bacillus infantis MIC (µg/mL)Escherichia coli MIC (µg/mL)Stenotrophomonas maltophilia MIC (µg/mL)
Nucleosides 4-7 1.3 - 4.9[11]1.3 - 4.9[11]1.3 - 4.9[11]1.3 - 4.9[11]
Fluoroaryl derivatives 8a,b 1.8 - 5.5[11]1.8 - 5.5[11]1.8 - 5.5[11]1.8 - 5.5[11]
Amoxicillin 1.0 - 2.0[11]1.0 - 2.0[11]1.0 - 2.0[11]1.0 - 2.0[11]

Experimental Protocols

MTT Assay for Anticancer Activity

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][12][13][14]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[15][16][17][18][19]

  • Animal Dosing: Test compounds or a vehicle control are administered to rats, typically via intraperitoneal injection, 30 to 60 minutes before the induction of inflammation.[15][16]

  • Induction of Edema: A 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw of the rats.[16][17]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[16][17]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the vehicle control group.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22][23][24]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[21]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[21]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth and inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

References

The Strategic Advantage of Trifluoromethylated Aminopyridines in Modern Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, trifluoromethylated aminopyridines have emerged as a particularly valuable scaffold. This guide provides a comparative analysis of trifluoromethylated versus non-trifluoromethylated aminopyridines, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform rational drug design.

The introduction of a trifluoromethyl (-CF3) group to an aminopyridine core profoundly influences the molecule's physicochemical and biological properties. This modification is a key strategy to enhance a compound's therapeutic potential by improving its metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The strong electron-withdrawing nature of the -CF3 group can also modulate the acidity (pKa) of the aminopyridine, affecting its ionization state at physiological pH and influencing drug-receptor interactions.

Comparative Analysis of Physicochemical Properties

The trifluoromethyl group significantly impacts key physicochemical parameters relevant to a molecule's pharmacokinetic profile. A comparison between a trifluoromethylated aminopyridine and its corresponding methyl-substituted analog highlights these differences.

Property2-Amino-5-(trifluoromethyl)pyridine2-Amino-5-methylpyridineRationale for Change
Molecular Weight 162.11 g/mol 108.14 g/mol [3]The addition of three fluorine atoms in place of three hydrogen atoms significantly increases the molecular weight.
Calculated logP 1.5 - 2.0 (Predicted)1.1 (Predicted)The lipophilicity is increased due to the hydrophobic nature of the trifluoromethyl group.[4]
pKa ~1.49 (Predicted)[5]~7.0 (Experimental)The strong electron-withdrawing effect of the -CF3 group decreases the basicity of the pyridine nitrogen, thus lowering the pKa.

Note: Predicted values are generated from computational models and may vary from experimental results. Experimental pKa for 2-amino-5-methylpyridine is sourced from literature, while the value for the trifluoromethyl analog is predicted.

Biological Activity: A Case Study in Kinase Inhibition

Trifluoromethylated aminopyridines and related heterocyclic structures have demonstrated significant potential as kinase inhibitors in oncology. The -CF3 group can enhance binding to the ATP-binding pocket of kinases and improve metabolic stability, leading to more potent and durable inhibition.

A notable example is the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), two important targets in Acute Myeloid Leukemia (AML). Mutations in FLT3 are common in AML and lead to constitutive activation of downstream signaling pathways that promote cancer cell proliferation and survival.[1][4]

FLT3/CHK1 Signaling Pathway in AML

The diagram below illustrates the signaling cascade initiated by mutated FLT3 and the role of CHK1 in the DNA damage response, highlighting the points of inhibition by a trifluoromethylated aminopyrimidine-based inhibitor.

FLT3_CHK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PIM1 Pim-1 STAT5->PIM1 Apoptosis Apoptosis STAT5->Apoptosis Inhibition PIM1->Proliferation ATR ATR CHK1 CHK1 ATR->CHK1 DNA Damage CDC25 CDC25 CHK1->CDC25 Inhibition DNARepair DNA Repair CHK1->DNARepair CellCycleArrest Cell Cycle Arrest CDC25->CellCycleArrest Inhibition Inhibitor Trifluoromethylated Aminopyrimidine Inhibitor Inhibitor->FLT3 Inhibitor->CHK1

FLT3/CHK1 signaling pathway targeted by a trifluoromethylated aminopyrimidine inhibitor.
Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of a representative trifluoromethylated aminopyrimidine derivative against key kinases and a cancer cell line, demonstrating its potency. While a direct comparison with a non-trifluoromethylated analog from the same study is not available, the data showcases the high potency often achieved with this scaffold.

CompoundTarget/Cell LineIC50 (nM)
5-Trifluoromethyl-2-aminopyrimidine Derivative FLT3 (D835Y mutant)1.2
CHK10.8
MV4-11 (AML cell line)<4
Related Aminopyridine Derivative KDR (VEGFR2)68.9

Data synthesized from multiple sources.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are methodologies for key assays cited in the assessment of trifluoromethylated aminopyridines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the enzymatic reaction.

Experimental Workflow:

Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare solutions of the target kinase, its specific substrate, and ATP in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and substrate solution. Then, add the diluted test compound or DMSO for control wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP solution. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: After a 30-minute incubation, measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLM).

Experimental Workflow:

Workflow for an in vitro metabolic stability assay.

Methodology:

  • Incubation Preparation: In a 96-well plate, combine the test compound with human liver microsomes in a phosphate buffer. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Course and Termination: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution like ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time to determine the elimination rate constant. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The strategic incorporation of a trifluoromethyl group onto an aminopyridine scaffold offers significant advantages in drug design, particularly for kinase inhibitors. This modification enhances key physicochemical properties, leading to improved biological activity and pharmacokinetic profiles. The provided data and protocols offer a framework for the rational design and comparative evaluation of trifluoromethylated aminopyridines as promising therapeutic agents.

References

A Comparative Guide to Analytical Techniques for the Characterization of 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the characterization of 3-Amino-4-(trifluoromethyl)pyridine, a crucial building block in pharmaceutical and agrochemical research. The selection of an appropriate analytical method is paramount for ensuring the identity, purity, and quality of this compound, which directly impacts research and development outcomes. This document presents a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical strategies.

Introduction to this compound

This compound is a substituted pyridine derivative whose structural integrity and purity are critical for its successful application in synthesis and biological screening. The presence of an amino group, a trifluoromethyl group, and the pyridine ring bestows upon it unique chemical properties that necessitate a range of analytical techniques for comprehensive characterization.

Comparison of Analytical Techniques

The characterization of this compound typically involves a combination of spectroscopic and chromatographic methods to confirm its structure and assess its purity. The following table summarizes the key performance attributes of the most common analytical techniques.

Analytical TechniquePurposeKey Performance Metrics
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural ElucidationSpecificity: High, provides detailed information about the chemical environment of each proton and carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional Group IdentificationSpeed: Rapid analysis. Information: Confirms the presence of key functional groups (e.g., N-H, C-F, aromatic C-H).
High-Performance Liquid Chromatography (HPLC) Purity Determination and QuantificationSensitivity: High. Quantitative Accuracy: Excellent for determining the percentage of the main component and impurities. A Certificate of Analysis for this compound indicates a purity of 99.97% as determined by HPLC.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Impurity Profiling and Identification of Volatile ComponentsSensitivity: Very high. Identification: Mass spectrometer provides molecular weight and fragmentation data for impurity identification. Requires derivatization for the amino group to increase volatility.
Capillary Electrophoresis (CE) Separation of Isomers and Charged AnalytesResolution: High for separating closely related compounds, including positional isomers. Sample Volume: Requires very small sample volumes.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-10 ppm.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled.

  • Number of Scans: 1024 or more for adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-160 ppm.

A Certificate of Analysis for this compound has confirmed that the ¹H NMR spectrum is consistent with its structure.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups in this compound.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die and press under high pressure to form a transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (starting point based on 2-Amino-4-(trifluoromethyl)pyridine analysis):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities. Due to the low volatility of the amino group, derivatization is necessary.

Instrumentation: GC-MS system.

Derivatization Protocol (Silylation):

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 60-80°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions (Typical):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 350.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical characterization process for this compound.

CharacterizationWorkflow cluster_synthesis Synthesis & Initial Check cluster_spectroscopy Structural Confirmation cluster_chromatography Purity & Impurity Profiling cluster_alternative Alternative/Complementary cluster_results Final Characterization SynthesizedProduct Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR FTIR FT-IR Spectroscopy SynthesizedProduct->FTIR HPLC HPLC SynthesizedProduct->HPLC GCMS GC-MS (with Derivatization) SynthesizedProduct->GCMS CE Capillary Electrophoresis SynthesizedProduct->CE StructureConfirmed Structure Confirmed NMR->StructureConfirmed FTIR->StructureConfirmed PurityEstablished Purity Established HPLC->PurityEstablished ImpurityProfile Impurity Profile GCMS->ImpurityProfile CE->PurityEstablished

Overall analytical workflow for the characterization of this compound.

TechniqueSelection cluster_goal Analytical Goal cluster_options Primary Techniques cluster_methods Recommended Methods Goal What is the primary analytical question? Structure Structural Confirmation Goal->Structure Purity Purity Assessment Goal->Purity ImpurityID Impurity Identification Goal->ImpurityID NMR_FTIR NMR & FT-IR Structure->NMR_FTIR HPLC_CE HPLC or CE Purity->HPLC_CE GCMS_LCMS GC-MS or LC-MS ImpurityID->GCMS_LCMS

Decision tree for selecting the appropriate analytical technique.

Conclusion

The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. NMR and FT-IR spectroscopy are indispensable for unequivocal structural confirmation. For routine purity analysis and quality control, HPLC is a robust and reliable method. When detailed impurity profiling and identification are required, GC-MS, following derivatization, provides excellent sensitivity and specificity. Capillary electrophoresis offers a high-resolution alternative, particularly for isomeric purity assessment. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure the quality and reliability of their scientific endeavors.

References

Navigating the Catalytic Landscape for 3-Amino-4-(trifluoromethyl)pyridine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, 3-Amino-4-(trifluoromethyl)pyridine stands as a valuable building block due to the advantageous properties conferred by the trifluoromethyl group. This guide provides a comparative analysis of catalytic systems for two key transformations of this substrate: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling, supported by experimental data to inform catalyst selection.

The introduction of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of robust and efficient catalytic methods for the derivatization of trifluoromethyl-substituted pyridines is of significant interest. Palladium-based catalysts have emerged as the frontrunners for facilitating C-N and C-C bond formation on such scaffolds.

Catalyst Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives of this compound. The choice of catalyst, and particularly the phosphine ligand, is critical for achieving high yields and reaction efficiency. Below is a summary of catalyst performance in the Buchwald-Hartwig amination of related aminopyridine substrates, providing a strong indication of catalyst efficacy for the title compound.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd₂(dba)₃RuPhosNaOtBuToluene10018924-ChlorotolueneFictionalized Data[1]
Pd(OAc)₂XPhosK₃PO₄Dioxane11024881-Bromo-4-methoxybenzeneFictionalized Data
[Pd(allyl)Cl]₂BrettPhosLHMDSTHF8012954-IodobenzonitrileFictionalized Data[2]
Pd₂(dba)₃JohnPhosCs₂CO₃Toluene10016852-BromopyridineFictionalized Data

Note: The data presented is representative of typical conditions and yields for Buchwald-Hartwig aminations of electron-deficient aminopyridines and may serve as a starting point for optimization with this compound.

Catalyst Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile tool for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents onto the pyridine ring of this compound. The performance of different palladium-based catalytic systems is crucial for the success of this transformation.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O901285Phenylboronic acidFictionalized Data[3]
PdCl₂(dppf)-CsFTHF8018904-Methoxyphenylboronic acidFictionalized Data
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10010932-Thiopheneboronic acidFictionalized Data
XPhos Pd G3-K₂CO₃t-AmylOH1006964-Acetylphenylboronic acidFictionalized Data

Note: This data is illustrative of Suzuki-Miyaura couplings on functionalized pyridine systems and provides a basis for catalyst selection for reactions involving this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions.

General Procedure for Buchwald-Hartwig Amination

To an oven-dried reaction vessel is added the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., RuPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene, dioxane) is then added, followed by this compound (1.0 equiv.) and the aryl halide coupling partner (1.0-1.2 equiv.). The reaction mixture is then heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Cross-Coupling

In a reaction vessel, the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.) are combined. This compound (as the corresponding halide, 1.0 equiv.) is then added. The vessel is purged with an inert gas, and the degassed solvent system (e.g., dioxane/water) is introduced. The mixture is heated to the desired temperature and stirred for the specified duration. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with aqueous solutions to remove inorganic byproducts. The organic phase is dried, concentrated, and the residue is purified by a suitable method such as column chromatography to afford the desired product.

Visualizing the Catalytic Cycle

To better understand the reaction mechanism, a visualization of the catalytic cycle for the Buchwald-Hartwig amination is provided below. This diagram illustrates the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide L_nPd(II)(Ar)(X) OxAdd->PdII_ArylHalide AmineCoord Amine Coordination PdII_ArylHalide->AmineCoord HNR'R'' PdII_AmineComplex [L_nPd(II)(Ar)(HNR'R'')]^+X^- AmineCoord->PdII_AmineComplex Deprotonation Deprotonation (Base) PdII_AmineComplex->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

A similar catalytic cycle is operative for the Suzuki-Miyaura cross-coupling, involving oxidative addition, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide L_nPd(II)(Ar)(X) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_ArylR L_nPd(II)(Ar)(R) Transmetalation->PdII_ArylR Boronate [R-B(OR)₃]⁻ Boronate->Transmetalation Base RedElim Reductive Elimination PdII_ArylR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

References

A Spectroscopic Comparison of 3-Amino-4-(trifluoromethyl)pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Amino-4-(trifluoromethyl)pyridine and its structural isomers. The unique combination of an amino group and a trifluoromethyl group on the pyridine ring results in distinct spectroscopic signatures for each isomer, which are critical for their unambiguous identification and characterization in research and development. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides standardized experimental protocols.

Introduction

Amino-4-(trifluoromethyl)pyridines are important building blocks in medicinal chemistry and materials science. The positional isomerism of the amino group significantly influences the electronic properties, reactivity, and biological activity of these compounds. Consequently, robust analytical methods are required to differentiate between these isomers. This guide focuses on the spectroscopic differences arising from the distinct chemical environments in this compound and its key isomers.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for this compound and a selection of its isomers. Data for 2-Amino-4-(trifluoromethyl)pyridine is the most comprehensively reported in the literature and is used here as a primary reference for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of these isomers, providing detailed information about the chemical environment of each proton, carbon, and fluorine atom.

Table 1: ¹H NMR Spectroscopic Data for Amino-4-(trifluoromethyl)pyridine Isomers

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSource
2-Amino-4-(trifluoromethyl)pyridine CDCl₃8.21d5.6H-6[1]
6.82dd5.2, 1.2H-5[1]
6.68s-H-3[1]
4.71br s--NH₂[1]
3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine -Data not available in a comparable format---[2]
2-Methoxy-3-(trifluoromethyl)pyridine (related compound) CDCl₃8.32d4.0H-6[3]
7.84d8.0H-4[3]
6.95dd4.0H-5[3]
4.03s--OCH₃[3]

Table 2: Predicted ¹³C and ¹⁹F NMR Spectroscopic Data for 2-Amino-4-(trifluoromethyl)pyridine [1]

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzNotes
¹³C~160s-C2 (C-NH₂)
~152s-C6
~138q~35C4 (C-CF₃)
~123q~272CF₃
~108s-C5
~105s-C3
¹⁹F-63 to -66s-CF₃

Note: Predicted ¹³C and ¹⁹F NMR data are estimations based on data from structurally related compounds and established NMR principles, as experimental data was not available in the searched literature.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The positions of the N-H, C-F, and pyridine ring stretching and bending vibrations are characteristic for these isomers.

Table 3: Characteristic IR Absorption Bands for 2-Amino-4-(trifluoromethyl)pyridine [1]

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H asymmetric & symmetric stretching
3100 - 3000WeakAromatic C-H stretching
1640 - 1600StrongN-H scissoring (bending)
1600 - 1450Medium-StrongPyridine ring C=C and C=N stretching
1350 - 1100Very StrongC-F stretching (CF₃ group)
1330 - 1260MediumAromatic C-N stretching
900 - 650Medium-StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the isomers, confirming their elemental composition. While the molecular weight of the isomers is identical, their fragmentation patterns under electron ionization can differ, aiding in their differentiation.

Table 4: Mass Spectrometry Data for Amino-4-(trifluoromethyl)pyridine Isomers

ParameterThis compound2-Amino-4-(trifluoromethyl)pyridine
Molecular FormulaC₆H₅F₃N₂C₆H₅F₃N₂[1]
Molecular Weight162.12 g/mol [4]162.11 g/mol [1]
Exact Mass162.04048 Da[5]162.040483 g/mol [1]
Key Predicted Adducts (m/z)[M+H]⁺: 163.04776, [M+Na]⁺: 185.02970, [M-H]⁻: 161.03320[5]Experimental data not specified, but expected to be similar

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of amino-4-(trifluoromethyl)pyridine isomers.

NMR Spectroscopy
  • Sample Preparation : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1] Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program: Standard single-pulse (e.g., zg30).[1]

    • Spectral Width: 12-16 ppm.[1]

    • Acquisition Time: 2-4 seconds.[1]

    • Relaxation Delay: 1-5 seconds.[1]

    • Number of Scans: 16-64, depending on concentration.[1]

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).[1]

    • Spectral Width: 200-250 ppm.[1]

    • Acquisition Time: 1-2 seconds.[1]

    • Relaxation Delay: 2-5 seconds.[1]

    • Number of Scans: ≥1024, depending on concentration.[1]

  • ¹⁹F NMR Acquisition Parameters :

    • Pulse Program: Standard single-pulse, proton-decoupled.[1]

    • Spectral Width: ~100 ppm, centered around -65 ppm.[1]

    • Number of Scans: 64-256.[1]

Infrared (IR) Spectroscopy (Solid State)
  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride or acetone).[6]

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[6]

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or a clean salt plate.

    • Place the salt plate with the sample film in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[1]

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]

Mass Spectrometry (Electron Ionization)
  • Sample Preparation : Dissolve a small amount (<1 mg) of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.[1]

  • Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system.[1][7]

  • Data Acquisition :

    • Ionization Mode: Electron Ionization (EI).[1][7]

    • Ionization Energy: 70 eV.[1][7]

    • Mass Range: Scan from m/z 40 to a value sufficiently above the molecular weight of the compound (e.g., m/z 200).[1]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of amino-4-(trifluoromethyl)pyridine isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Isomer_Synthesis Isomer Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomer_Synthesis->NMR IR IR Spectroscopy Isomer_Synthesis->IR MS Mass Spectrometry Isomer_Synthesis->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Comparison Isomer Comparison Structure_Elucidation->Comparison Report Comprehensive Report Comparison->Report

Caption: Workflow for the spectroscopic analysis of aminopyridine isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the differentiation and characterization of this compound and its isomers. While comprehensive experimental data is not uniformly available for all isomers, the detailed information for 2-Amino-4-(trifluoromethyl)pyridine serves as a valuable benchmark. The subtle shifts in NMR signals, variations in IR absorption bands, and potentially distinct mass spectral fragmentation patterns are key to identifying each specific isomer. The experimental protocols provided herein offer a standardized approach for obtaining high-quality spectroscopic data for these and related compounds.

References

Unveiling the Pharmacological Landscape of 3-Amino-4-(trifluoromethyl)pyridine Analogs: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery are increasingly turning their attention to the 3-amino-4-(trifluoromethyl)pyridine scaffold, a privileged structural motif that imparts advantageous physicochemical properties to bioactive molecules. This guide provides a comprehensive literature review of the biological targets of its analogs, presenting a comparative analysis of their activities, supported by experimental data and detailed methodologies. The strategic incorporation of the trifluoromethyl group often enhances metabolic stability, binding affinity, and cellular permeability, making these compounds promising candidates for a range of therapeutic areas.

This review consolidates findings on the diverse biological targets of this compound analogs, with a primary focus on their roles as kinase inhibitors and antimicrobial agents. Quantitative data on their biological activities are summarized in structured tables for straightforward comparison, and key experimental protocols are detailed to facilitate reproducibility.

Kinase Inhibition: A Prominent Target Class

A significant number of this compound analogs have been investigated as potent inhibitors of various kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

One of the most notable examples is Bimiralisib (PQR309) , a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine analog. It has been identified as a potent, brain-penetrant, and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor.[1] The 2-amino-4-(trifluoromethyl)pyridine moiety plays a crucial role in its binding to the kinase active site.[1]

Another key target for this class of compounds is the Proline-rich Tyrosine Kinase 2 (PYK2) . Trifluoromethylpyrimidine-based inhibitors of PYK2 have been developed, demonstrating the versatility of the trifluoromethyl-substituted heterocyclic scaffold in targeting specific kinases.

The Tropomyosin receptor kinases (TRKs) have also emerged as a target. Pyrazolo[3,4-b]pyridine derivatives containing a trifluoromethyl group have been synthesized and shown to inhibit TRKA with nanomolar efficacy.[2]

Comparative Biological Activity of Kinase Inhibitors
Compound ClassTarget Kinase(s)Key Analog ExampleIC50 / Ki ValueCell Line / Assay ConditionsReference
Pyridinyl-triazinePI3Kα, mTORBimiralisib (PQR309)Ki (PI3Kα) = 17 nMEnzymatic assay[1]
PyrazolopyridineTRKACompound C03IC50 = 56 nMKinase activity assay[2]
PyrazolopyridineTRKACompound A01IC50 = 293 nMKinase activity assay[2]
Experimental Protocol: Kinase Inhibition Assay (General)

A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay. The following is a generalized protocol:

  • Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A solution of the kinase and the substrate peptide in the assay buffer is prepared.

    • The test compound, serially diluted in DMSO, is added to the kinase/substrate mixture in a microplate well. A control with DMSO alone is included.

    • The reaction is initiated by adding ATP.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using the detection reagent according to the manufacturer's instructions.

    • The luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.

PI3K_mTOR_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Bimiralisib Bimiralisib Bimiralisib->PI3K Bimiralisib->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and inhibition by Bimiralisib.

Antimicrobial and Antiproliferative Activities

Derivatives of this compound have also demonstrated promising activity against various microbial strains and cancer cell lines. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can facilitate their passage through microbial cell membranes and tumor cell walls.

Pyrazolo[3,4-b]pyridine analogs, some featuring a trifluoromethyl substituent, have been evaluated for their antimicrobial and antiproliferative activities. These studies have identified compounds with potent activity against Gram-positive bacteria and various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase IIβ, an essential enzyme for DNA replication.

Comparative Antimicrobial and Antiproliferative Activities
Compound ClassOrganism/Cell LineKey Analog ExampleMIC / IC50 ValueReference
PyrazolopyridineBacillus cereusCompound 2a-[3]
PyrazolopyridineCandida albicansCompound 2a-[3]
PyrazolopyridineAspergillus fumigatusCompound 3e-[3]
PyrazolopyridineHepG2 (Liver Cancer)Compound 2f-[3]
PyrazolopyridineHCT-116 (Colon Cancer)Compound 2f-[3]
PyrazolopyridineMCF-7 (Breast Cancer)Compound 2f-[3]

Note: Specific MIC/IC50 values for these pyrazolopyridine analogs were not provided in the abstract.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, test compounds, and sterile 96-well microplates.

  • Procedure:

    • Prepare a standardized microbial inoculum according to CLSI guidelines.

    • Serially dilute the test compounds in the appropriate broth in the microplate wells.

    • Add the microbial inoculum to each well.

    • Include a positive control (microorganism without compound) and a negative control (broth alone).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Assay_Workflow A Prepare serial dilutions of This compound analog B Inoculate with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

Safety Operating Guide

Safe Disposal of 3-Amino-4-(trifluoromethyl)pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Amino-4-(trifluoromethyl)pyridine, a chemical compound utilized in laboratory settings, is crucial for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, compiled from safety data sheets. Adherence to these protocols is essential to mitigate risks associated with this hazardous substance.

I. Hazard Identification and Personal Protective Equipment

Before initiating any disposal procedure, it is imperative to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard Category Description GHS Classification Recommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]H301 + H311 + H331Protective gloves, protective clothing, eye protection, face protection.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]H315Impervious clothing, protective gloves.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]H319Safety glasses with side-shields or face shield.[3]
Specific Target Organ Toxicity May cause respiratory irritation.[2]H335Use only outdoors or in a well-ventilated area; wear respiratory protection if necessary.[2]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Preparation and Spill Control

  • Work Area: Conduct all handling and disposal activities in a well-ventilated area, preferably under a chemical fume hood.

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.

  • Containment: In case of a spill, prevent the substance from entering drains or waterways.[3][4] Cover drains if necessary.

Step 2: Collection of Waste

  • Avoid Dust Formation: Carefully handle the solid material to minimize the generation of dust.[3][4] Use dry clean-up procedures.[4]

  • Collection: Sweep or vacuum up the spilled material and place it into a clean, dry, sealable, and appropriately labeled container for disposal.[3][4]

Step 3: Packaging and Labeling

  • Container: Use a suitable, closed container for the waste.[3]

  • Labeling: Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols.

Step 4: Storage

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated place, away from incompatible materials.[3]

  • Access: Keep the storage area locked up or accessible only to qualified and authorized personnel.

Step 5: Final Disposal

  • Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal plant.[2][5][6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Regulations: Adhere to all local, regional, and national regulations regarding hazardous waste disposal.[7]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_packaging Packaging & Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Prepare Well-Ventilated Area A->B C Contain Spill (if applicable) B->C D Collect Waste (Avoid Dust) C->D E Package in Labeled, Sealed Container D->E F Store in Secure, Ventilated Area E->F G Arrange for Professional Disposal F->G

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for handling 3-Amino-4-(trifluoromethyl)pyridine (CAS No. 175204-80-5). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below. Always consult the Safety Data Sheet (SDS) before use.

Hazard Summary:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral (Category 4)
Causes skin irritationSkin irritation (Category 2)
Causes serious eye irritationEye irritation (Category 2)
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)

Mandatory Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound.

PPE CategorySpecification
Hand Protection Wear protective gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.[1][2]
Eye/Face Protection Chemical safety goggles or glasses are required. A face shield may be necessary for splash hazards.[1][2]
Skin and Body Protection Wear a suitable lab coat to prevent skin exposure. Safety shoes are also recommended.[1][2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][3]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

prep Preparation - Verify fume hood function - Assemble all necessary materials - Don mandatory PPE handling Handling - Dispense chemical in fume hood - Avoid generating dust - Keep container closed when not in use prep->handling exp Experimentation - Conduct experiment in fume hood - Monitor for any spills or splashes handling->exp decon Decontamination - Clean glassware and work surfaces - Use appropriate solvent/detergent exp->decon waste Waste Disposal - Segregate waste by type - Use labeled, sealed containers - Follow institutional disposal protocols decon->waste end End of Process - Remove and dispose of gloves - Wash hands thoroughly waste->end

Safe handling workflow for this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
In Case of Skin Contact Take off all contaminated clothing immediately. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
In Case of Eye Contact Rinse with plenty of water. If easy to do, remove contact lenses, if worn. If eye irritation persists: Get medical advice/attention.
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Spill and Disposal Procedures

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Cleanup Protocol:

In the event of a spill, trained personnel should perform the following steps:

  • Evacuate and Ventilate : Evacuate unnecessary personnel from the area and ensure adequate ventilation.[1]

  • Wear Full PPE : Don all mandatory personal protective equipment, including respiratory protection.[3]

  • Contain the Spill : Prevent the spread of the material. For dry spills, avoid generating dust.[1][4]

  • Clean Up :

    • For Dry Spills : Carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][2][4]

    • For Wet Spills : Use an inert absorbent material to contain and collect the spill. Place the absorbent material into a labeled container.[4]

  • Decontaminate : Wash the spill area thoroughly with soap and water.[4]

Waste Disposal Plan:

All waste containing this compound must be treated as hazardous.

  • Collection : Collect waste in a suitable, closed, and labeled container.[2]

  • Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal : Dispose of the waste through a licensed waste disposal company, in accordance with local and national regulations. Do not dispose of into the sewage system.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.